Ruserontinib
描述
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
multikinase inhibitor of EGFR, FLT3, and Abl
属性
IUPAC Name |
2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHOUHPUOAXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350544-93-2 | |
| Record name | Ruserontinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350544932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruserontinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ3TTU8UM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of SKLB1028: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKLB1028 is a novel, orally available multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR), and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKLB1028, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind its development, its mechanism of action, and the experimental methodologies employed in its characterization.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[4] Genetic mutations play a crucial role in the pathogenesis of AML, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene being among the most common, occurring in approximately 30% of AML patients.[3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival, contributing to the aggressive nature of the disease and a poor clinical outcome.[2][4]
The critical role of mutated FLT3 in AML pathogenesis has established it as a key therapeutic target. SKLB1028 emerged from a drug discovery program aimed at identifying potent small molecule inhibitors of clinically relevant kinases. It is a multi-kinase inhibitor with significant activity against FLT3, as well as EGFR and Abl kinase.[1] This document serves as a technical resource, consolidating the available data on SKLB1028's discovery, its chemical synthesis, and the preclinical and clinical findings that underscore its therapeutic potential.
FLT3 Signaling Pathway and Mechanism of Action of SKLB1028
Under normal physiological conditions, the FLT3 receptor is activated upon binding of its ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4][5]
In FLT3-mutated AML, particularly with ITD mutations, the receptor is constitutively active, independent of ligand binding.[5] This leads to chronic activation of downstream signaling pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, driving leukemogenesis.[2][4]
SKLB1028 exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This inhibition blocks the downstream signaling cascades that are essential for the survival and proliferation of FLT3-driven AML cells.
Caption: FLT3 signaling pathway and the inhibitory action of SKLB1028.
Discovery and Synthesis of SKLB1028
The discovery of SKLB1028 was the result of a targeted drug discovery effort. The general workflow for the identification and optimization of such a kinase inhibitor is depicted below.
Caption: A generalized workflow for the discovery of a targeted inhibitor like SKLB1028.
Chemical Synthesis
The chemical synthesis of SKLB1028, with the IUPAC name 9-isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine, is a multi-step process. While the primary literature from Cao et al. (2012) does not provide a detailed synthesis protocol, the general synthesis of 2,8-diaminopurine derivatives involves the sequential substitution of chloro groups on a purine scaffold. A plausible synthetic route is outlined below, based on established purine chemistry.
Step 1: Synthesis of 2,8-dichloro-9-isopropylpurine. This intermediate is typically synthesized from commercially available 2,6,8-trichloropurine by selective reduction of the 6-chloro group, followed by N9-alkylation with 2-iodopropane in the presence of a base such as potassium carbonate.
Step 2: Nucleophilic aromatic substitution at C2. The 2-chloro group is more reactive and can be selectively displaced by 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a suitable base (e.g., Buchwald-Hartwig amination).
Step 3: Nucleophilic aromatic substitution at C8. The final step involves the substitution of the 8-chloro group with 3-aminopyridine, again likely through a palladium-catalyzed cross-coupling reaction, to yield SKLB1028.
Disclaimer: This is a generalized synthetic scheme. The exact reagents, conditions, and purification methods would need to be obtained from the primary or patent literature for precise replication.
Biological Evaluation and Quantitative Data
The biological activity of SKLB1028 has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Kinase and Cell-Based Assays
SKLB1028 has demonstrated potent inhibitory activity against FLT3 and other kinases, as well as significant anti-proliferative effects in AML cell lines harboring FLT3 mutations.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| FLT3 | Kinase Assay | 55 | [6] |
| EGFR (Wild-Type) | Kinase Assay | 31 | [6] |
| EGFR (L858R) | Kinase Assay | 4 | [6] |
| Abl (Wild-Type) | Kinase Assay | 81 | [6] |
| Abl (T315I) | Kinase Assay | 71 | [6] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 2 | [7] |
| Ba/F3 (FLT3-ITD) | Cell Proliferation | 10 | [6] |
| Ba/F3 (Parental) | Cell Proliferation | >5000 | [6] |
Pharmacokinetic Properties
Pharmacokinetic studies in healthy subjects have been conducted to evaluate the drug-drug interaction potential of SKLB1028.
| Parameter | SKLB1028 Alone | SKLB1028 + Itraconazole | SKLB1028 + Gemfibrozil | SKLB1028 + Rifampin | Reference |
| Dose (mg) | 100 / 150 | 100 | 100 | 150 | [8] |
| AUC Increase (%) | N/A | ~28 | ~26 | N/A | [8] |
| Cmax Increase (%) | N/A | ~41 | ~21 | N/A | [8] |
| AUC Decrease (%) | N/A | N/A | N/A | ~30 | [8] |
| Cmax Change | N/A | N/A | N/A | Not Significant | [8] |
Experimental Protocols
FLT3 Kinase Inhibition Assay (General Protocol)
The inhibitory activity of SKLB1028 against the FLT3 kinase is typically determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), substrate peptide, SKLB1028, and ADP-Glo™ Kinase Assay kit.
-
Procedure: a. A kinase reaction mixture is prepared containing the FLT3 enzyme, the substrate, and varying concentrations of SKLB1028 in the kinase buffer. b. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). c. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently converted into a luminescent signal by luciferase. e. The luminescence is measured using a plate reader. f. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MV4-11 Cells)
The anti-proliferative effect of SKLB1028 on AML cells is commonly assessed using a cell viability assay, such as the MTT or CCK-8 assay.
-
Cell Culture: MV4-11 cells, which harbor the FLT3-ITD mutation, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well). b. The cells are treated with various concentrations of SKLB1028 and incubated for a specific period (e.g., 72 hours). c. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a further 2-4 hours. d. If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. e. The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. f. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
In Vivo Xenograft Model (General Protocol)
The in vivo efficacy of SKLB1028 is evaluated in animal models, typically using immunodeficient mice bearing AML xenografts.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used.
-
Cell Implantation: MV4-11 cells are injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established or leukemic cells have engrafted, mice are randomized into vehicle control and treatment groups. SKLB1028 is administered orally at various doses.
-
Monitoring: Tumor volume (for subcutaneous models) and animal survival are monitored regularly. For disseminated leukemia models, the percentage of human CD45+ cells in the peripheral blood or bone marrow is assessed by flow cytometry.
-
Endpoint: The study is terminated when tumors reach a certain size or when animals show signs of morbidity. The anti-tumor efficacy is evaluated by comparing tumor growth inhibition or survival rates between the treated and control groups.
Clinical Development
SKLB1028 has progressed into clinical trials for the treatment of relapsed or refractory FLT3-mutated AML.[7] Phase I/II studies have evaluated its safety, tolerability, and pharmacokinetics, and have shown promising preliminary efficacy.[7][8] A Phase III clinical trial is ongoing to further assess its efficacy compared to salvage chemotherapy in this patient population.[8][9]
Conclusion
SKLB1028 is a promising multi-kinase inhibitor with potent activity against FLT3, a key driver of a significant subset of AML. Its discovery and development represent a targeted approach to cancer therapy, addressing the specific molecular abnormalities that underpin the disease. The preclinical data, coupled with the ongoing clinical investigations, highlight the potential of SKLB1028 as a valuable therapeutic option for patients with FLT3-mutated AML. This technical guide provides a consolidated resource for the scientific community, summarizing the critical data and methodologies related to this novel FLT3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Ruserontinib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruserontinib (also known as SKLB1028) is an orally available, multi-targeted tyrosine kinase inhibitor demonstrating significant potential in the treatment of various hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound. It is designed to be a comprehensive resource, incorporating quantitative biochemical and cellular activity data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Introduction
This compound is a small molecule inhibitor that primarily targets the epidermal growth factor receptor (EGFR), F-ms like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of these tyrosine kinases, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] this compound has shown potent activity in preclinical models of Acute Myeloid Leukemia (AML) driven by FLT3 mutations and Chronic Myeloid Leukemia (CML) harboring Abl mutations.[4][5] This document serves to consolidate the current understanding of this compound's molecular interactions and cellular effects.
Target Profile and Kinase Selectivity
This compound exhibits potent inhibitory activity against EGFR, FLT3, and Abl kinases. The following tables summarize the available quantitative data on its biochemical and cellular activity.
Biochemical Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets are presented in Table 1. This data highlights the compound's potent activity against both wild-type and certain mutated forms of these kinases.
| Target Kinase | IC50 (nM) |
| FLT3 | 55 |
| EGFR (Wild-Type) | 31 |
| EGFR (L858R) | 4 |
| Abl (Wild-Type) | 81 |
| Abl (T315I) | 71 |
| Table 1: Biochemical inhibitory activity of this compound against key tyrosine kinases.[6] |
Cellular Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various leukemia cell lines. The half-maximal growth inhibition (GI50) and IC50 values are summarized in Table 2. These results demonstrate the compound's potent inhibition of cell lines dependent on the targeted kinases.
| Cell Line | Expressed Kinase | GI50 / IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.002 (IC50) |
| RS4-11 | Wild-Type FLT3 | 0.790 (IC50) |
| Ba/F3 | - | 5 (GI50) |
| Ba/F3 | FLT3-ITD | 0.01 (GI50) |
| K562 | Bcr-Abl | 0.190 (IC50) |
| Table 2: Cellular antiproliferative activity of this compound in leukemia cell lines.[2][6] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases (kinome scan) is not publicly available at the time of this writing. The available data focuses on its primary targets.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer.
FLT3 Signaling in Acute Myeloid Leukemia (AML)
In a significant subset of AML patients, mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways including the RAS/MAPK (ERK) and STAT5 signaling cascades. This compound effectively inhibits this aberrant signaling.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The hallmark of CML is the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This oncoprotein drives the malignant phenotype through the activation of multiple downstream pathways, including the JAK/STAT (primarily STAT5) and RAS/MAPK (ERK) pathways. This compound's inhibition of Abl kinase disrupts these critical survival signals.
Experimental Protocols
The following sections provide representative methodologies for the key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The specific substrate and ATP concentration should be at or near the Km for the kinase being assayed.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect kinase activity using a suitable method. For example, with the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a common method for assessing the antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Culture leukemia cells (e.g., MV4-11, K562) in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium.
-
Add 100 µL of the diluted this compound to the wells, resulting in a final volume of 200 µL. Include wells with vehicle (DMSO) as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each this compound concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 or IC50 value using a non-linear regression analysis.
-
Western Blotting for Phospho-Protein Analysis (Representative Protocol)
This protocol describes how to measure the effect of a kinase inhibitor on the phosphorylation of downstream signaling proteins.
-
Cell Lysis:
-
Seed and grow leukemia cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (e.g., phospho-STAT5, phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., total STAT5, total ERK) or a housekeeping protein like β-actin.
-
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant activity against EGFR, FLT3, and Abl. Its ability to inhibit key oncogenic signaling pathways provides a strong rationale for its clinical development in AML, CML, and potentially other cancers driven by these kinases. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound. Further investigation into its broader kinome selectivity and continued clinical evaluation will be crucial in fully defining its therapeutic potential.
References
- 1. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
Ruserontinib: A Technical Guide to its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with significant anti-neoplastic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its modulation of key cellular signaling pathways. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on the compound's targets, its effects on downstream signaling, and methodologies for its preclinical evaluation.
Introduction
This compound is a small molecule inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers, making them attractive targets for therapeutic intervention. This compound's ability to simultaneously inhibit multiple oncogenic drivers positions it as a promising candidate for the treatment of specific hematological malignancies and solid tumors.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] This action prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive malignant cell growth and survival.[2] The primary targets of this compound are:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells. Activating mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades involved in cell growth and proliferation. EGFR is often overexpressed or mutated in various solid tumors.[1]
-
Abelson Kinase (Abl): A non-receptor tyrosine kinase that is a key component of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).[1]
Modulation of Cellular Signaling Pathways
This compound's therapeutic potential stems from its ability to concurrently inhibit multiple signaling pathways that are often dysregulated in cancer.
FLT3 Signaling Pathway
In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to uncontrolled proliferation of leukemic blasts. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3.[4] This inhibition blocks the downstream activation of key signaling cascades, including the STAT5 and MAPK/Erk pathways, ultimately leading to the induction of apoptosis in FLT3-driven cancer cells.[4]
References
Ruserontinib (SKLB1028): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor demonstrating significant potential in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data. The information is presented to support further research and development of this promising therapeutic agent.
Introduction
This compound is a small molecule inhibitor targeting key signaling proteins implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] Its primary therapeutic rationale lies in its potent inhibition of mutated FLT3, a driver of oncogenesis in a significant subset of AML patients.[1] This document synthesizes the available data on this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and clinical activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized through a Phase I/II clinical trial in patients with relapsed/refractory AML and a drug-drug interaction study in healthy male subjects.[1]
Absorption and Distribution
This compound is orally available.[3] Clinical data from a Phase I/II study in relapsed/refractory AML patients indicated that this compound exhibits linear pharmacokinetics across a dose range of 20–310 mg/day.[1] Following multiple doses, the accumulation ratios for Cmax were reported to be between 0.60 and 1.23, and for the area under the curve (AUC), they were between 0.80 and 1.11.[1]
Metabolism and Excretion
Preclinical studies have identified that this compound is a substrate for the cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as the P-glycoprotein (P-gp) transporter.[1] This is further substantiated by a clinical drug-drug interaction study in healthy Chinese male subjects.
The following table summarizes the impact of co-administered CYP inhibitors and inducers on the pharmacokinetic parameters of this compound.
| Co-administered Drug | Mechanism | This compound Dose | Change in Cmax | Change in AUC | Citation |
| Itraconazole | Strong CYP3A4 and P-gp inhibitor | 100 mg single dose | ↑ ~41% | ↑ ~28% | [3][4] |
| Gemfibrozil | Strong CYP2C8 inhibitor | 100 mg single dose | ↑ ~21% | ↑ ~26% | [3][4] |
| Rifampin | Strong CYP3A4 and P-gp inducer | 150 mg single dose | No significant change | ↓ ~30% | [3][4] |
Table 1: Summary of Drug-Drug Interaction Effects on this compound Pharmacokinetics
Summary of Key Pharmacokinetic Parameters
While a comprehensive table of intrinsic pharmacokinetic parameters is not fully available in the public domain, the available data suggests the following:
| Parameter | Value/Characteristic | Population | Citation |
| Linearity | Linear pharmacokinetics | Relapsed/Refractory AML Patients | [1] |
| Dose Range (Linearity) | 20–310 mg/day | Relapsed/Refractory AML Patients | [1] |
| Accumulation (Cmax) | 0.60 - 1.23 | Relapsed/Refractory AML Patients | [1] |
| Accumulation (AUC) | 0.80 - 1.11 | Relapsed/Refractory AML Patients | [1] |
| Metabolism | Substrate of CYP2C8, CYP3A4, and P-gp | Preclinical Data | [1] |
Table 2: Key Pharmacokinetic Characteristics of this compound
Pharmacodynamics
Mechanism of Action
This compound is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.[2] In the context of AML, its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, leading to uncontrolled proliferation of leukemic blasts.[1] By inhibiting FLT3, this compound blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5 and ERK pathways.[5]
Caption: this compound inhibits the FLT3 signaling pathway.
Preclinical Activity
In preclinical studies, this compound has demonstrated potent anti-leukemic effects both in vitro and in vivo.[1]
Clinical Efficacy
In a Phase I/II dose-escalation and expansion study in patients with relapsed or refractory AML, this compound monotherapy demonstrated clinical benefit. An overall response rate (ORR) of approximately 43% was observed in patients receiving doses of 160 mg/day or higher.[1]
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on the published information, the following provides an overview of the methodologies used.
Drug-Drug Interaction Study in Healthy Volunteers
-
Study Design: Three separate studies were conducted to evaluate the effects of itraconazole, gemfibrozil, and rifampin on the pharmacokinetics of this compound. Each study enrolled 14 healthy Chinese male subjects.[3]
-
Dosing Regimen:
-
Itraconazole Study: A single oral dose of 100 mg this compound was administered on day 1 and day 11. Multiple doses of itraconazole (200 mg twice daily on day 8, followed by 200 mg once daily from days 9 to 18) were co-administered.[3]
-
Gemfibrozil Study: A single oral dose of 100 mg this compound was administered on day 1 and day 12. Multiple doses of gemfibrozil (600 mg twice daily from days 8 to 19) were co-administered.
-
Rifampin Study: A single oral dose of 150 mg this compound was administered on day 1 and day 15. Multiple doses of rifampin (600 mg once daily from day 8 to 22) were co-administered.[3]
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after this compound administration to determine plasma concentrations and calculate pharmacokinetic parameters (Cmax, AUC).
Caption: Workflow for the this compound drug-drug interaction study.
Phase I/II Dose-Escalation and Expansion Study in AML Patients
While the full protocol is not available, the study design for similar Phase I/II trials in oncology typically involves:
-
Patient Population: Patients with relapsed or refractory AML.
-
Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a dose-expansion phase at the RP2D to further evaluate safety and efficacy.
-
Assessments:
-
Safety: Monitoring of adverse events.
-
Pharmacokinetics: Collection of blood samples to characterize the pharmacokinetic profile.
-
Pharmacodynamics: Potential for collection of bone marrow or peripheral blood samples to assess biomarker modulation (e.g., phosphorylation of FLT3, STAT5, ERK).
-
Efficacy: Assessment of clinical response based on established criteria for AML.
-
Conclusion
This compound is a promising oral multi-kinase inhibitor with a well-defined mechanism of action and demonstrated clinical activity in AML. Its pharmacokinetic profile is characterized by linear kinetics and metabolism primarily through CYP3A4 and CYP2C8, indicating a potential for drug-drug interactions that should be managed in the clinical setting. Further publication of detailed data from ongoing and completed clinical trials will be crucial to fully elucidate its therapeutic potential and optimize its clinical development.
References
- 1. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Ruserontinib: A Technical Guide to a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruserontinib (also known as SKLB1028) is an orally available, potent multi-kinase inhibitor targeting key drivers of oncogenesis, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed descriptions of its targeted signaling pathways, experimental protocols for activity assessment, and a summary of its inhibitory profile are presented to support ongoing research and development efforts in oncology.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a purine-based scaffold. Its chemical structure and key properties are summarized below.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine | [3] |
| Synonyms | SKLB1028 | [3] |
| Molecular Formula | C₂₄H₂₉N₉ | [4] |
| Molecular Weight | 443.55 g/mol | [5] |
| CAS Number | 1350544-93-2 | [6] |
| SMILES | CN1CCN(CC1)c2ccc(cc2)Nc3nc4c(n3)c(n(c4=O)C(C)C)Nc5ccccn5 | [3] |
| Solubility | DMSO: 250 mg/mL (563.63 mM) | [5] |
| Predicted pKa | Not available in public literature | |
| Predicted logP | Not available in public literature |
Mechanism of Action and Targeted Signaling Pathways
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of EGFR, FLT3, and Abl. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. This compound inhibits EGFR, thereby blocking these pro-growth signals.
Figure 2. Simplified EGFR Signaling Pathway and this compound Inhibition.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis. Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of FLT3 and its downstream pathways, including STAT5 and RAS/MAPK, driving the proliferation of leukemic cells in Acute Myeloid Leukemia (AML). This compound's inhibition of FLT3 is a key mechanism for its efficacy in FLT3-driven leukemias.
Figure 3. Simplified FLT3 Signaling Pathway and this compound Inhibition.
Abl Kinase Signaling
The Abl tyrosine kinase, particularly in its constitutively active BCR-Abl fusion protein form in Chronic Myeloid Leukemia (CML), activates multiple downstream pathways, including the Ras/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. This compound's inhibition of Abl kinase is a therapeutic strategy for CML.
Figure 4. Simplified BCR-Abl Signaling Pathway and this compound Inhibition.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative effects in various cancer cell lines.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| FLT3 (human) | Kinase Assay | 55 | [6] |
| MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 2 | [6] |
| RS4;11 (wt-FLT3) | Cell Proliferation Assay | 790 | [6] |
| Ba/F3 | Cell Proliferation Assay | 10 | [6] |
| K562 (Bcr-Abl) | Cell Proliferation Assay | 190 | [6] |
Experimental Protocols
The following sections describe generalized experimental methodologies for assessing the biological activity of this compound. Specific parameters may vary based on the laboratory and equipment.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of this compound against a target kinase.
Figure 5. General Workflow for an In Vitro Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Recombinant human kinase (e.g., FLT3, EGFR, or Abl) is diluted in kinase buffer. A specific peptide substrate and ATP are also prepared in the same buffer. This compound is serially diluted to various concentrations.
-
Reaction Setup: The kinase, substrate, and this compound are pre-incubated in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP formation via a luminescent signal.[7][8]
-
Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Generic Protocol)
This protocol describes a common method to evaluate the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MV4-11, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Clinical Development
This compound (SKLB1028) is currently in clinical development for the treatment of various malignancies. Several Phase 1 and Phase 2 clinical trials are underway to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and acute myeloid leukemia.[1]
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against EGFR, FLT3, and Abl kinases. Its demonstrated in vitro efficacy against relevant cancer cell lines supports its ongoing clinical investigation as a potential therapeutic agent for various cancers, including those driven by aberrant signaling from these key oncogenic drivers. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the characterization and advancement of this compound and other kinase inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. youtube.com [youtube.com]
- 4. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com.cn [promega.com.cn]
- 8. bpsbioscience.com [bpsbioscience.com]
Preclinical studies of SKLB1028 in solid tumors
An In-depth Technical Guide to the Preclinical Evaluation of SKLB1028 in Solid Tumors
Introduction
SKLB1028 is an orally available, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3][4] While its activity against FLT3 and Abl has led to significant investigation in hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), its inhibition of EGFR signaling suggests a therapeutic potential in solid tumors where this pathway is frequently dysregulated.[2][5][6] This document provides a comprehensive overview of the available preclinical data for SKLB1028 relevant to solid tumors, details common experimental methodologies, and outlines the key signaling pathways involved.
Mechanism of Action
SKLB1028 exerts its antineoplastic effects by binding to and inhibiting the kinase activity of EGFR, FLT3, and Abl.[1] In the context of solid tumors, the inhibition of EGFR is of primary importance. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking the initial phosphorylation event at the receptor level, SKLB1028 can effectively shut down these pro-tumorigenic signals.
Preclinical In Vitro Studies
SKLB1028 has demonstrated potent inhibition of its target kinases in biochemical assays. While specific IC50 values against a wide panel of solid tumor cell lines are not extensively detailed in the provided literature, its activity against the EGFR kinase itself is a strong indicator of its potential. The majority of cellular activity data for SKLB1028 comes from leukemia cell lines.
Table 1: Kinase Inhibitory Activity of SKLB1028
| Target Kinase | IC50 (nM) | Notes |
| EGFR (Wild-Type) | 31 | Data from biochemical assays. |
| EGFR (L858R Mutant) | 4 | Increased potency against a common activating mutation. |
| FLT3 | 55 | A primary target in AML. |
| Abl (Wild-Type) | 81 | A primary target in CML. |
| Abl (T315I Mutant) | 71 | Active against the "gatekeeper" resistance mutation. |
| (Data synthesized from available research literature)[5] |
Preclinical In Vivo Studies
Detailed in vivo studies of SKLB1028 in solid tumor xenograft models are limited in the currently available literature. Preclinical research has shown that the compound has anti-proliferation and pro-apoptosis effects in vitro and in vivo, leading to prolonged survival in a dose-dependent manner in mouse models of FLT3-driven AML.[6]
While specific data on solid tumors is sparse, a related compound, SKLB-287, which also targets EGFR, has been shown to suppress tumor growth in a LoVo colorectal cancer (CRC) xenograft mouse model through both anti-proliferative and anti-angiogenic mechanisms.[5] This suggests that EGFR inhibition by compounds of this class can be effective in solid tumor models. A typical workflow for in vivo evaluation is described in the experimental protocols section.
Experimental Protocols
Standard methodologies are employed to evaluate the preclinical efficacy of anti-cancer agents like SKLB1028.
General Experimental Workflow
The preclinical assessment of a kinase inhibitor typically follows a structured pipeline from initial in vitro characterization to in vivo efficacy and safety studies.
Cell Viability Assays
-
Principle: To determine the concentration of SKLB1028 that inhibits cell growth by 50% (IC50).
-
Protocol: Solid tumor cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of SKLB1028 for 48-72 hours. Cell viability is assessed using reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial activity, or CellTiter-Glo, which measures ATP levels. Absorbance or luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Principle: To confirm that SKLB1028 inhibits the phosphorylation of its target (EGFR) and downstream signaling proteins (e.g., ERK, AKT).
-
Protocol: Cells are treated with SKLB1028 for a short period (e.g., 2-4 hours) and then stimulated with EGF to activate the pathway. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of SKLB1028 in a living organism.[7][8]
-
Protocol: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human solid tumor cells (e.g., A431 for EGFR overexpression). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. SKLB1028 is administered orally once or twice daily. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunohistochemistry or Western blot) to confirm target inhibition in vivo.
Pharmacokinetic (PK) Studies
-
Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of SKLB1028.
-
Protocol: Following a single oral dose of SKLB1028 to rodents or healthy human volunteers, blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[2] Plasma is separated, and the concentration of SKLB1028 is measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[2]
Conclusion
SKLB1028 is a potent multi-kinase inhibitor with a clear mechanism of action against EGFR, a key driver in many solid tumors. While the bulk of its preclinical and clinical investigation has focused on leukemia, its biochemical profile strongly supports its evaluation in solid malignancies. The limited available data on related compounds in solid tumor models is promising. Further preclinical studies are warranted to establish the in vitro sensitivity of a broad range of solid tumor cell lines to SKLB1028 and to confirm its in vivo efficacy in relevant xenograft and patient-derived xenograft (PDX) models. These studies will be critical to guide the clinical development of SKLB1028 as a potential therapy for patients with solid tumors.
References
- 1. Facebook [cancer.gov]
- 2. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKLB 1028 - AdisInsight [adisinsight.springer.com]
- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery of Ruserontinib: A Dual Abl/FLT3 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor targeting key drivers of hematological malignancies, demonstrating potent inhibitory activity against both Abl and FMS-like tyrosine kinase 3 (FLT3)[1]. Its dual-inhibitor nature presents a promising therapeutic strategy for cancers such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), which are often driven by aberrant Abl and FLT3 kinase activity, respectively. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of Abl and FLT3
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of both Abl and FLT3 kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the subsequent signal transduction pathways that drive cancer cell proliferation and survival.
Abl Kinase and Chronic Myeloid Leukemia (CML)
In CML, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, resulting in the Bcr-Abl fusion protein. This chimeric protein possesses constitutively active Abl tyrosine kinase activity, leading to the uncontrolled proliferation of myeloid cells. This compound's inhibition of Bcr-Abl kinase activity directly targets the oncogenic driver of CML.
FLT3 Kinase and Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to the ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, promoting leukemic cell proliferation and survival. This compound's potent inhibition of mutated FLT3 makes it a targeted therapeutic agent for this aggressive leukemia subtype.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular potency of this compound against its target kinases and relevant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 55 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Expressed Kinase | IC50 (µM) | Cancer Type |
| MV4-11 | FLT3-ITD | 0.002 | AML |
| RS4;11 | wt-FLT3 | 0.790 | ALL |
| Ba/F3 | Not specified | 0.01 | Pro-B Cell |
| K562 | Bcr-Abl | 0.190 | CML |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in a cellular assay.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose (mg/kg/day) | Outcome |
| MV4-11 | 5 | Prevented tumor growth |
| MV4-11 | 10, 20 | Caused rapid and complete tumor regression |
| K562 | 70 | Significantly inhibited proliferation and induced apoptosis of cells |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay - General Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.
Materials:
-
Kinase (e.g., recombinant human FLT3 or Abl)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho substrate antibody
-
TR-FRET dilution buffer
-
Kinase reaction buffer
-
Test compound (this compound)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the kinase and fluorescein-labeled substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).
-
The TR-FRET ratio (emission at 520 nm / emission at 490 nm) is calculated.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay - General Protocol)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, K562)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Xenograft Model (MV4-11 AML Model - General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using the MV4-11 human AML cell line.
Materials:
-
MV4-11 cells
-
Immunocompromised mice (e.g., NOD/SCID mice)[2]
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Cell Implantation:
-
Harvest MV4-11 cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse[3].
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control orally once daily[3].
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound. Calculate the tumor growth inhibition (TGI).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcr-Abl signaling pathway in CML and the inhibitory action of this compound.
Caption: FLT3-ITD signaling pathway in AML and the inhibitory action of this compound.
Caption: A simplified workflow for the discovery and preclinical evaluation of this compound.
Clinical Development and Safety Profile
A Phase I/II dose-escalation and expansion study of this compound (SKLB1028) has been conducted in patients with relapsed or refractory AML. In this study, this compound demonstrated linear pharmacokinetics across a dose range of 20-310 mg/day. The overall response rate was approximately 43% in patients receiving 160 mg/day or higher doses. The monotherapy was generally well-tolerated within this dose range.
Common adverse events associated with kinase inhibitors can include myelosuppression (anemia, thrombocytopenia), gastrointestinal issues, and fatigue. The specific safety profile of this compound continues to be evaluated in ongoing clinical trials.
Conclusion
This compound has emerged as a promising dual Abl/FLT3 inhibitor with potent preclinical activity against both CML and FLT3-mutated AML. Its oral bioavailability and demonstrated efficacy in in vivo models, coupled with an acceptable safety profile in early clinical trials, support its continued development as a targeted therapy for these challenging hematological malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential and establish its role in the treatment landscape for these diseases.
References
Methodological & Application
Application Notes and Protocols for Ruserontinib (SKLB1028) Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, particularly those driven by mutations in these kinases, such as Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) and Chronic Myeloid Leukemia (CML) with the BCR-ABL fusion protein.[1][2] This document provides detailed protocols for the in vivo administration of this compound in mouse models of AML, CML, and EGFR-driven non-small cell lung cancer (NSCLC), along with a summary of reported preclinical data and diagrams of the targeted signaling pathways.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in preclinical mouse xenograft models.
| Cancer Model | Cell Line | Mouse Strain | This compound Dose (oral, once daily) | Treatment Duration | Efficacy Results | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD) | NOD-SCID | 5 mg/kg | 18 days | Prevented tumor growth. | [1] |
| 10 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||
| 20 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||
| 70 mg/kg | 18 days | Significantly inhibited proliferation and induced apoptosis. | [1] | |||
| Chronic Myeloid Leukemia (CML) | K562 (BCR-ABL) | NOD-SCID | 5 mg/kg | 18 days | Prevented tumor growth. | [1] |
| 10 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||
| 20 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||
| 70 mg/kg | 18 days | Significantly inhibited proliferation and induced apoptosis. | [1] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are often constitutively activated in certain cancers.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival and proliferative signaling pathways such as PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5.
Caption: this compound targets the BCR-ABL oncoprotein, inhibiting downstream pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which are crucial for CML cell proliferation and survival.
Caption: this compound inhibits EGFR, preventing the activation of downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, thereby suppressing tumor cell growth and survival.
Experimental Protocols
This compound Formulation and Administration
1. Reagent and Materials:
-
This compound (SKLB1028) powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.
-
Sterile water for injection
-
50 mL sterile conical tubes
-
Magnetic stirrer and stir bar
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
2. Formulation Protocol: a. Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition of Methylcellulose. Stir until a clear solution is formed. b. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. c. In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension. e. Stir the final suspension for at least 30 minutes before administration to ensure uniformity. f. Prepare fresh on the day of dosing.
3. Administration Protocol: a. Administer this compound suspension to mice via oral gavage. b. The volume of administration should be calculated based on the mouse's body weight (typically 100 µL per 10 g of body weight). c. Ensure the gavage needle is correctly placed in the esophagus before dispensing the suspension. d. Monitor mice for any signs of distress during and after administration.
In Vivo Xenograft Model Protocols
References
Application Notes and Protocols for Ruserontinib (SKLB1028) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers, making this compound a promising candidate for targeted cancer therapy.[2]
This document provides detailed protocols for utilizing this compound in common cell culture assays to evaluate its biological activity, including its effects on cell viability, apoptosis, and target-specific signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signal transduction.[1] This inhibition of EGFR, FLT3, and Abl signaling can lead to decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways for survival.[1][2] Preclinical studies have demonstrated its anti-leukemia effects both in vitro and in vivo.[3]
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Target Expression | IC50 Value (µM) | Reference |
| MV4-11 | FLT3-ITD | 0.002 | [1] |
| RS4;11 | wt-FLT3 | 0.790 | [1] |
| Ba/F3 | - | 0.01 | [1] |
| K562 | Bcr-Abl | 0.190 | [1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathways of this compound and a general workflow for its application in cell culture assays.
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound (SKLB1028) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Selected cancer cell lines (e.g., MV4-11, K562)
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound working solutions
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Culture cells in their recommended complete medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
The next day, prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
At the end of the incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL of MTS reagent per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. This compound has been shown to induce a dose-dependent decrease in pro-caspase-3 and an increase in cleaved caspase-3 in MV4-11 cells.[1]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well white-walled, clear-bottom tissue culture plates
-
This compound working solutions
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a suitable density (e.g., 10,000 cells/well in 100 µL).
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for a specified period (e.g., 24, 48 hours). A 20-hour incubation has been previously reported for observing effects on caspase-3.[1]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence signals of treated cells to the vehicle control to determine the fold-increase in caspase activity.
Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the inhibition of phosphorylation of this compound's targets (EGFR, FLT3, Abl) and their downstream effectors (e.g., STAT5, Erk1/2). This compound has been shown to inhibit the phosphorylation of STAT5 and Erk1/2 in a dose-dependent manner.[1]
Materials:
-
Selected cancer cell lines
-
6-well tissue culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Erk1/2, anti-total-Erk1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and loading controls (e.g., total-FLT3 and GAPDH) to confirm equal loading and specific inhibition of phosphorylation.
References
Application Notes and Protocols for Western Blot Analysis of Ruserontinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruserontinib is a multi-kinase inhibitor with therapeutic potential in various cancers. It primarily targets receptor tyrosine kinases such as EGFR and FLT3, as well as the non-receptor tyrosine kinase Abl.[1][2] Mechanistic studies have revealed that this compound exerts its anti-tumor effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1][3] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules within treated cells.
These application notes provide a comprehensive protocol for performing Western blot analysis to investigate the effects of this compound on the JAK/STAT and MAPK/ERK signaling pathways, as well as its ability to induce apoptosis.
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the phosphorylation of STAT5 and Erk1/2 in a dose-dependent manner.[1] This indicates its inhibitory action on the JAK/STAT and MAPK/ERK pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival. Furthermore, treatment with this compound results in a dose-dependent increase in cleaved caspase-3, a key marker of apoptosis, signifying its ability to induce programmed cell death in cancer cells.[1]
Caption: this compound signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines known to have active EGFR, FLT3, or Abl signaling (e.g., MV4-11 for FLT3-ITD, K562 for Bcr-Abl).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[5]
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[6]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[6]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant (protein extract) to a new tube, avoiding the pellet.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).[5]
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7] Wet transfer or semi-dry transfer methods can be used.[1]
Immunoblotting and Detection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the target proteins:
-
Phospho-STAT5 (p-STAT5)
-
Total STAT5
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Cleaved Caspase-3
-
Total Caspase-3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[9]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Data Analysis and Quantification
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
-
Present the data as fold change relative to the vehicle control.
Caption: Western blot experimental workflow.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in clearly structured tables for easy comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on STAT5 and ERK1/2 Phosphorylation
| This compound (nM) | Relative p-STAT5 / Total STAT5 (Fold Change vs. Control) | Relative p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.65 | 0.72 |
| 50 | 0.28 | 0.35 |
| 100 | 0.12 | 0.15 |
Table 2: Effect of this compound on Caspase-3 Cleavage
| This compound (nM) | Relative Cleaved Caspase-3 / Total Caspase-3 (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 10 | 2.50 |
| 50 | 5.80 |
| 100 | 9.20 |
Note: The data presented in these tables are representative and will vary depending on the cell line, experimental conditions, and antibodies used. Each experiment should be performed with appropriate biological and technical replicates to ensure statistical significance.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 4. bosterbio.com [bosterbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Transfer Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Antibody Staining & Detection [novusbio.com]
Ruserontinib: Application Notes for Inducing Apoptosis in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Ruserontinib (also known as SKLB1028) is a potent, orally active multi-kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1] Emerging preclinical studies have highlighted its potential as an anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines. This document provides detailed application notes, experimental protocols, and data summaries for researchers investigating the apoptotic effects of this compound.
This compound's mechanism of action involves the disruption of key signaling pathways that control cell growth, division, and survival.[2] By inhibiting tyrosine kinases like FLT3, this compound can effectively block downstream signaling cascades, such as the JAK/STAT and MAPK/ERK pathways, leading to cell cycle arrest and programmed cell death.[1][3][4] These application notes are intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cell growth and inducing apoptosis in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 Value (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.002 | [1] |
| RS4-11 | Acute Myeloid Leukemia | wt-FLT3 | 0.790 | [1] |
| Ba/F3 | Pro-B Cell Line | - | 0.01 | [1] |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 0.190 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |
| MV4-11 | Acute Myeloid Leukemia | 5 mg/kg | Orally, once daily for 18 days | Prevented tumor growth | [1] |
| MV4-11 | Acute Myeloid Leukemia | 10 or 20 mg/kg | Orally, once daily for 18 days | Caused rapid and complete tumor regression | [1] |
| K562 | Chronic Myeloid Leukemia | 70 mg/kg | Orally, once daily for 18 days | Significantly inhibited proliferation and induced apoptosis | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its apoptotic effects.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MV4-11, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-STAT5, anti-p-Erk1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Ordering Information
For information on purchasing this compound (SKLB1028), please refer to commercial suppliers of research chemicals and biochemicals.
References
Application Notes and Protocols for Ruserontinib in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruserontinib (also known as SKLB1028) is a potent, orally active multi-kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] Its mechanism of action involves the inhibition of these kinases, which play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is implicated in various cancers, particularly acute myeloid leukemia (AML) with FLT3 mutations.[3] this compound has demonstrated significant anti-tumor activity in preclinical studies, making it a compound of interest for cancer research and drug development.[1]
These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays to assess its biological activity.
Data Presentation
This compound Solubility
The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro studies. This compound exhibits high solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 250 mg/mL | 563.63 mM | Sonication can assist in dissolution. Use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[4] |
In Vitro Activity of this compound
This compound has shown potent inhibitory activity against various cancer cell lines, particularly those with FLT3-ITD mutations. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values from preclinical studies are summarized below.
| Cell Line | Target | Assay Type | IC50 / GI50 (µM) | Reference |
| MV4-11 | FLT3-ITD | Growth Inhibition | 0.002 | [1] |
| RS4;11 | wt-FLT3 | Proliferation | 0.790 | [1] |
| Ba/F3 | FLT3-ITD | Growth Inhibition | 0.01 | [1] |
| K562 | Bcr-Abl | Growth Inhibition | 0.190 | [1] |
| Ba/F3 (parental) | - | Growth Inhibition | 5.0 | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound (SKLB1028) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the required stock concentration. A 10 mM stock solution is commonly used for in vitro studies.
-
Calculate the required mass of this compound. The molecular weight of this compound is 443.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 443.51 g/mol = 0.0044351 g = 4.4351 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.4351 mg of this compound.
-
Dissolve the compound. Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[4]
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.444 mg | 1 mL |
| 5 mM | 2.218 mg | 1 mL |
| 10 mM | 4.435 mg | 1 mL |
Cell Viability Assay (Resazurin-Based)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A typical concentration range to test would be 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Resazurin Incubation:
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and Resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Phospho-STAT5 and Phospho-Erk1/2
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins STAT5 and Erk1/2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Erk1/2, anti-total-Erk1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 20 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified signaling pathway inhibited by this compound.
References
Application Notes and Protocols: Investigating Drug Resistance to the Multi-Kinase Inhibitor Ruserontinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3] Its therapeutic potential is being explored in various malignancies, including FLT3-mutated Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[2][4][5][6] As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the potential mechanisms of resistance to this compound is crucial for optimizing its clinical use, developing rational combination therapies, and designing next-generation inhibitors.
These application notes provide a framework for studying potential resistance mechanisms to this compound. While specific resistance mutations for this compound have not been extensively documented in publicly available literature, we can hypothesize potential mechanisms based on known resistance patterns to other inhibitors targeting EGFR, FLT3, and Abl.[1][7][8][9] This document outlines protocols to generate, identify, and characterize this compound-resistant preclinical models.
Potential Mechanisms of Resistance to this compound
Resistance to tyrosine kinase inhibitors (TKIs) can be broadly categorized into two types:
-
On-Target (Target-Dependent) Resistance: Alterations in the drug target itself that prevent effective inhibitor binding. This is often due to secondary point mutations in the kinase domain of the target protein.[8][10] For this compound, this could involve mutations in EGFR, FLT3, or Abl.
-
Off-Target (Target-Independent) Resistance: Cellular changes that bypass the need for the inhibited target. This can include the activation of alternative signaling pathways, changes in drug efflux, or phenotypic transformations.[8][11][12]
Based on extensive research into inhibitors of this compound's targets, the following mechanisms are plausible avenues of investigation for this compound resistance:
-
Secondary Kinase Domain Mutations:
-
FLT3: Point mutations in the tyrosine kinase domain (TKD), such as at the D835 residue, can confer resistance to some FLT3 inhibitors.[7] "Gatekeeper" mutations like F691L have also been reported.[7] Notably, some reports suggest SKLB1028 may retain activity against certain known FLT3 resistance mutations like D835Y and F691L, making the investigation of novel mutations critical.[5]
-
Abl: The T315I "gatekeeper" mutation is a well-known mechanism of resistance to many Abl kinase inhibitors in CML.[10][13]
-
EGFR: The T790M mutation is the most common on-target resistance mechanism for first- and second-generation EGFR inhibitors.[1][4][14]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways to restore downstream signaling for survival and proliferation. Potential bypass pathways relevant to this compound's targets include:
-
Gene Amplification: Overexpression of the target kinase (e.g., BCR-ABL1 amplification) can lead to resistance by increasing the amount of protein that needs to be inhibited.[18]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRG/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[19]
Data Presentation: Efficacy of this compound in Sensitive Cell Lines
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines, providing a baseline for resistance studies. The goal of a resistance study would be to generate cell lines with significantly higher IC50 values.
| Cell Line | Expressed Target(s) | IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.002 |
| Ba/F3 | FLT3-ITD | 0.01 |
| RS4;11 | wt-FLT3 | 0.790 |
| K562 | Bcr-Abl | 0.190 |
(Data sourced from MedChemExpress)[1]
Visualization of Key Concepts
Signaling Pathways Targeted by this compound
Caption: this compound inhibits EGFR, FLT3, and Abl signaling pathways.
Potential Mechanisms of this compound Resistance
Caption: Hypothesized on-target and off-target resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest (e.g., MV4-11 for FLT3-ITD, K562 for Bcr-Abl)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (SKLB1028) stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (6, 12, 24-well)
-
Cell culture flasks (T25, T75)
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Determine Parental IC50: First, confirm the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Seed the parental cells at a low density in a T25 flask. Add this compound at a concentration equal to the IC50.
-
Monitor and Culture: Monitor the cells daily. Initially, a significant amount of cell death is expected. The culture may need to be maintained for several weeks with regular media changes (containing this compound at the IC50 concentration) every 3-4 days until a stable, proliferating population of cells emerges.
-
Dose Escalation: Once the cells are proliferating steadily at the IC50 concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Iterative Process: Repeat the process of monitoring, culturing, and dose escalation. Each dose increase may require several weeks to months for the cell population to adapt and resume stable growth.
-
Establish Resistant Clones: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50. At this point, the bulk population is considered resistant.
-
Isolate Clonal Populations (Optional but Recommended): To ensure a homogenous population for downstream analysis, perform single-cell cloning by limiting dilution or FACS sorting to isolate individual resistant clones.
-
Characterize and Bank: Confirm the resistant phenotype of the final population or clones by re-running the cell viability assay to determine the new, higher IC50. Cryopreserve stocks of the resistant cells for future experiments.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for in vitro generation of this compound resistance.
Protocol 2: Identification of On-Target Resistance Mutations
Objective: To sequence the kinase domains of EGFR, FLT3, and Abl in this compound-resistant cells to identify potential resistance-conferring mutations.
Materials:
-
Parental and this compound-resistant cell pellets
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
PCR primers flanking the kinase domains of human EGFR, FLT3, and ABL1
-
High-fidelity DNA polymerase
-
PCR thermal cycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both parental and resistant cell pellets according to the manufacturer's protocol.
-
PCR Amplification:
-
Design primers to amplify the coding regions of the kinase domains of the target genes. For FLT3, focus on regions known to harbor resistance mutations (e.g., exons encoding the activation loop). For EGFR, amplify exons 18-21. For ABL1, amplify the kinase domain (exons 4-10).
-
Perform PCR using a high-fidelity polymerase to minimize amplification errors.
-
-
Purification and Sequencing:
-
Run the PCR products on an agarose gel to confirm the correct size of the amplicons.
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified products for Sanger sequencing. For a more comprehensive and sensitive analysis, consider targeted Next-Generation Sequencing (NGS).
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequences from the parental cells and the reference human genome.
-
Identify any non-synonymous mutations (i.e., mutations that result in an amino acid change) present in the resistant cells but absent in the parental cells.
-
Compare any identified mutations to known resistance mutations for other TKIs targeting EGFR, FLT3, and Abl.
-
Protocol 3: Analysis of Bypass Signaling Pathway Activation
Objective: To determine if this compound-resistant cells exhibit hyperactivation of alternative signaling pathways using Western blotting.
Materials:
-
Parental and this compound-resistant cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-phospho-STAT5, anti-phospho-ERK, anti-phospho-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Lysate Preparation: Lyse parental and resistant cells in RIPA buffer. To observe signaling changes, starve cells and then treat with or without this compound for a short period (e.g., 2-4 hours) before lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting a phosphorylated protein of interest (e.g., p-MET) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe for the total protein (e.g., total MET) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Compare the levels of phosphorylated proteins between parental and resistant cells, both at baseline and in the presence of this compound. A sustained high level of phosphorylation of a bypass pathway protein in resistant cells, despite this compound treatment, suggests its role in resistance.
-
Conclusion
Investigating the mechanisms of resistance to this compound is a critical step in its clinical development. The protocols and frameworks provided here offer a systematic approach to generating and characterizing this compound-resistant models. By identifying key resistance drivers, whether through on-target mutations or the activation of bypass pathways, researchers can devise strategies to overcome resistance, potentially through the development of novel combination therapies or more potent, next-generation inhibitors. This will ultimately help to maximize the therapeutic benefit of this compound for patients with cancer.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 13. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction with Ruxolitinib Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for stable gene delivery into a wide range of cell types, including both dividing and non-dividing cells. Following transduction, it is often necessary to select for the population of cells that have successfully integrated the transgene. While antibiotic resistance markers are commonly used, this document outlines a novel application using the Janus kinase (JAK) inhibitor, Ruxolitinib, as a selection agent. This method is particularly relevant for studies involving the JAK-STAT signaling pathway, where the co-expression of a gene of interest with a Ruxolitinib-resistant JAK2 mutant can allow for the selection of a pure population of transduced cells.
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2 kinases, key components of the JAK-STAT signaling pathway that mediates cellular responses to a variety of cytokines and growth factors.[1] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the downregulation of target gene expression and subsequent inhibition of cell proliferation and induction of apoptosis in JAK-dependent cells.[1] This application note provides a theoretical framework and detailed protocols for lentiviral transduction followed by Ruxolitinib selection, leveraging the introduction of a Ruxolitinib-resistant JAK2 mutant as a selectable marker.
Principle of Ruxolitinib Selection
The selection strategy is based on the lentiviral delivery of a bicistronic vector that co-expresses a gene of interest and a mutant form of JAK2 that is resistant to Ruxolitinib. Non-transduced cells, expressing wild-type JAK2, will undergo apoptosis in the presence of Ruxolitinib, while cells successfully transduced with the lentiviral vector will survive due to the expression of the resistant JAK2 mutant. Several mutations in the JAK2 kinase domain have been identified to confer resistance to Ruxolitinib, such as the G935R, Y931C, and E864K mutations.[2][3]
Data Presentation
The following tables summarize key quantitative data for Ruxolitinib's activity and suggested starting concentrations for selection, based on published literature.
Table 1: Ruxolitinib IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Ba/F3-JAK2 V617F | Pro-B cell line | 100-130 | [4] |
| HEL | Human erythroleukemia | Not specified | [4] |
| Erythroid progenitors (PV patients) | Primary hematopoietic cells | 60 | [4] |
| K-562 | Human chronic myeloid leukemia | 20,000 | [5] |
| NCI-BL 2171 | Human healthy B lymphocyte | 23,600 | [5] |
| L-428 | Hodgkin lymphoma | 74,900 | [6] |
| HDLM-2 | Hodgkin lymphoma | 15,700 | [6] |
| Karpas-1106P | Primary mediastinal B-cell lymphoma | 43,800 | [6] |
Table 2: Recommended Ruxolitinib Concentration Ranges for Kill Curve Analysis
| Cell Type | Starting Concentration Range (µM) |
| Hematopoietic cell lines (e.g., K-562) | 1 - 50 |
| Other cancer cell lines | 0.1 - 100 |
| Primary hematopoietic cells | 0.01 - 10 |
Experimental Protocols
Protocol 1: Determination of Optimal Ruxolitinib Concentration (Kill Curve)
Objective: To determine the minimum concentration of Ruxolitinib required to kill untransduced cells. This concentration will be used for the selection of transduced cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
Ruxolitinib (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at a density that will not reach confluency during the course of the experiment.
-
Prepare a serial dilution of Ruxolitinib in complete culture medium. The concentration range should be based on the known IC50 of the cell line or the recommended ranges in Table 2. Include a vehicle control (DMSO) without Ruxolitinib.
-
After allowing the cells to adhere overnight (for adherent cells), replace the medium with the medium containing the different concentrations of Ruxolitinib.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot cell viability against Ruxolitinib concentration to generate a dose-response curve and determine the minimum concentration that results in complete cell death. This concentration will be your selection concentration.
Protocol 2: Lentiviral Transduction of Target Cells
Objective: To efficiently transduce target cells with a lentiviral vector co-expressing the gene of interest and a Ruxolitinib-resistant JAK2 mutant.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral vector stock
-
Polybrene or other transduction enhancement reagent
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed target cells in a 6-well or 24-well plate. The cell density should be such that the cells are 50-70% confluent at the time of transduction.[7]
-
On the day of transduction, thaw the lentiviral vector stock on ice.
-
Prepare the transduction medium by adding the lentiviral vector to the complete culture medium. The amount of virus to add will depend on the desired multiplicity of infection (MOI). It is recommended to test a range of MOIs to optimize transduction efficiency for your specific cell type.
-
Add a transduction enhancement reagent, such as Polybrene, to the transduction medium at the recommended concentration (typically 4-8 µg/mL). Note: Some cell types are sensitive to Polybrene, so it is advisable to test for toxicity beforehand.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate the cells with the virus for 18-24 hours.[7] For sensitive cells, the incubation time can be reduced to as little as 4 hours.
-
After incubation, remove the virus-containing medium and replace it with fresh, complete culture medium.
Protocol 3: Ruxolitinib Selection of Transduced Cells
Objective: To select for a pure population of transduced cells using Ruxolitinib.
Materials:
-
Transduced cells from Protocol 2
-
Complete cell culture medium
-
Ruxolitinib at the predetermined selection concentration
Procedure:
-
Approximately 48-72 hours post-transduction, passage the cells into a new culture vessel with fresh complete culture medium containing Ruxolitinib at the selection concentration determined in Protocol 1.[8]
-
Include a control of untransduced cells treated with the same concentration of Ruxolitinib to monitor the effectiveness of the selection.
-
Maintain the cells in the selection medium, changing the medium every 2-3 days, until all the untransduced control cells have died.
-
The surviving population of cells should be the transduced cells expressing the Ruxolitinib-resistant JAK2 mutant.
-
Expand the selected cells for downstream applications.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound (Ruxolitinib).
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. rupress.org [rupress.org]
- 3. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors | Haematologica [haematologica.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Lentiviral Transduction of CD34+ Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal conditions for lentiviral transduction of engrafting human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 8. uab.edu [uab.edu]
Troubleshooting & Optimization
Optimizing Ruserontinib concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ruserontinib concentration for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SKLB1028) is an orally active, multi-kinase inhibitor.[1][2] It primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][3] Its mechanism of action involves binding to the ATP-binding pocket of these tyrosine kinases, which prevents the phosphorylation of their downstream substrates.[1] This blockade disrupts the signaling pathways that are crucial for cell division, growth, and survival, thereby inhibiting tumor growth.[1]
Q2: Which signaling pathways are affected by this compound?
This compound's inhibitory action on EGFR, FLT3, and Abl affects several critical downstream signaling pathways involved in cell proliferation and survival. These include:
-
RAS/MAPK Pathway: Activated by both EGFR and FLT3, this pathway plays a key role in cell proliferation, differentiation, and survival.[4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is another critical downstream effector of both EGFR and FLT3 activation, regulating cell growth, survival, and metabolism.[4][5]
-
JAK/STAT Pathway: Primarily activated by FLT3, this pathway is involved in the regulation of hematopoiesis and immune response. Constitutive activation of STAT5 is a hallmark of FLT3-ITD mutations.[4][6]
Below is a simplified diagram of the signaling pathways targeted by this compound.
Q3: What are some reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. These values can vary depending on the cell line and the specific mutation it harbors.
| Cell Line | Expressed Target | IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.002 |
| RS4;11 | wt-FLT3 | 0.790 |
| Ba/F3 | - | 0.01 |
| K562 | Bcr-Abl | 0.190 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocol: IC50 Determination of this compound
This section provides a detailed methodology for determining the IC50 value of this compound in a cell-based assay.
Objective: To determine the concentration of this compound that inhibits 50% of cell viability or proliferation in a selected cancer cell line.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line (e.g., MV4-11 for FLT3-ITD, K562 for Bcr-Abl)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates (opaque-bottom plates are recommended for luminescence and fluorescence-based assays to reduce crosstalk)[7]
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to a logarithmic growth phase.
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the treatment period. This can be done by performing a cell titration experiment.
-
Seed the cells into a 96-well plate at the optimal density in 100 µL of complete culture medium.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A 10-point, 3-fold serial dilution is a good starting point, with the highest concentration being at least 100-fold higher than the expected IC50. For example, for MV4-11 cells, you might start with a high concentration of 1 µM.
-
-
Cell Treatment:
-
Add 100 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells.
-
Add 100 µL of culture medium with the same final DMSO concentration as the highest this compound concentration to the "cells only" control wells.
-
Incubate the plate for a predetermined duration, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell line.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For example, if using CellTiter-Glo®, add the reagent to each well and incubate for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the viability of the untreated control cells ("cells only").
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism can be used for this analysis.[8]
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for adding cells and reagents to improve consistency.
-
To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Problem 2: The dose-response curve does not reach 0% or 100% inhibition (incomplete curve).
-
Possible Cause: The concentration range of this compound tested is too narrow or not centered around the IC50.
-
Solution:
-
Widen the range of concentrations tested. Perform a broader range-finding experiment (e.g., using 10-fold dilutions) before conducting a more detailed experiment with a narrower range of concentrations.
-
Ensure the highest concentration is sufficient to achieve maximal inhibition and the lowest concentration shows minimal to no effect.
-
Problem 3: The IC50 value is significantly different from previously reported values.
-
Possible Cause: Differences in experimental conditions such as cell line passage number, cell density, incubation time, or the specific viability assay used.[9] The IC50 value is also dependent on the ATP concentration in in-vitro kinase assays.[10]
-
Solution:
-
Standardize the experimental protocol and ensure all parameters are consistent between experiments.
-
Verify the identity and characteristics of the cell line (e.g., through STR profiling).
-
Consider that different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content) and can yield different results.[11]
-
Problem 4: this compound precipitates in the culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium, or the final DMSO concentration is too low to maintain solubility.
-
Solution:
-
Check the solubility of this compound in your specific culture medium.
-
Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level for the cells (typically ≤ 0.5%).
-
If solubility is an issue, consider using a different solvent or a formulation that improves solubility, though this may require re-validation of the assay.
-
Problem 5: High background signal in the viability assay.
-
Possible Cause: Autofluorescence of the compound or components in the culture medium (like phenol red) can interfere with fluorescence-based assays.[12]
-
Solution:
-
For fluorescence-based assays, use phenol red-free medium.
-
Run a control plate with the compound in medium without cells to measure any background signal from the compound itself.
-
If using a fluorescence-based assay, consider switching to a luminescence-based assay (e.g., CellTiter-Glo®) which is generally less susceptible to compound interference.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
Ruserontinib degradation and stability in solution
Disclaimer: Publicly available data on the specific degradation pathways and comprehensive stability profile of ruserontinib in solution is limited. The information provided below is based on general knowledge of the stability of similar chemical structures, such as kinase inhibitors with pyrimidine and pyrrolopyrimidine cores, and recommended handling procedures for research chemicals. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder and in solution under the conditions summarized in the table below. Following these guidelines will help minimize degradation and ensure the compound's integrity over time.
2. What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound, with a solubility of up to 250 mg/mL with the aid of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and the presence of water can significantly impact the solubility and stability of the compound.[1]
3. How should I prepare and store this compound stock solutions?
To prepare a stock solution, dissolve this compound in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
4. Is this compound sensitive to light?
While specific photostability data for this compound is not available, many compounds containing heterocyclic ring systems, such as pyrimidines, can be sensitive to light. Pyrimidine itself can undergo photolytic decomposition. Therefore, it is best practice to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
5. What are the potential degradation pathways for this compound in solution?
Although specific degradation products of this compound have not been documented in the literature, based on its chemical structure containing a pyrrolopyrimidine core, potential degradation pathways in solution may include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The electron-rich pyrrole and pyrimidine rings, as well as the tertiary amine, could be prone to oxidation, especially in the presence of oxidizing agents or upon exposure to air over extended periods.
-
Photodegradation: As mentioned, exposure to UV light could potentially lead to the formation of photolytic degradation products.
6. How can I check if my this compound solution has degraded?
Degradation of your this compound solution may be indicated by:
-
A decrease in the expected biological activity in your experiments.
-
The appearance of additional peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
-
A change in the color or clarity of the solution.
If you suspect degradation, it is recommended to prepare a fresh stock solution from the powder.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity | This compound has degraded in solution. | - Prepare a fresh stock solution from the powdered compound. - Ensure proper storage conditions (aliquoted, protected from light, appropriate temperature). - Perform a forced degradation study on a small sample to understand its stability under your experimental conditions. |
| Inaccurate concentration of the stock solution. | - Re-measure the concentration of your stock solution using a spectrophotometer or another quantitative method. - Ensure the powder was fully dissolved during the initial preparation. | |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | - Analyze a freshly prepared solution to compare with the aged solution. - If new peaks are present in the aged solution, this indicates degradation. - Consider performing stress testing (acid, base, peroxide, heat, light) to identify potential degradation products. |
| Contamination of the solvent or sample. | - Use fresh, high-purity solvents for sample preparation and analysis. - Ensure all labware is clean. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous experimental medium is kept low (typically <0.5%) but sufficient to maintain solubility. - Check the pH of your final solution, as it may affect solubility. - Consider using a different formulation approach if solubility issues persist. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (563.63 mM) | Requires sonication; use of anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final drug concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Also, expose the solid powder to the same conditions.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
If coupled with a mass spectrometer, characterize the mass of any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and, if possible, propose structures for the major degradation products based on the MS data.
-
Visualizations
Signaling Pathways Inhibited by this compound
This compound is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: BCR-Abl Signaling Pathway Inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: Forced Degradation Experimental Workflow.
References
Technical Support Center: Optimizing Ruserontinib In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo efficacy of Ruserontinib (SKLB1028).
Troubleshooting Guide
Researchers may encounter challenges in achieving desired therapeutic outcomes with this compound in preclinical models. This guide addresses common issues and provides actionable solutions.
Problem 1: Suboptimal Tumor Growth Inhibition or Regression
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inadequate Drug Exposure | Optimize Drug Formulation and Delivery: this compound is an orally active inhibitor.[1][2] However, like many tyrosine kinase inhibitors (TKIs), its bioavailability may be limited by poor solubility.[3] Enhancing its absorption can significantly improve efficacy. | Protocol for Improved Oral Formulation: 1. Vehicle Selection: For preclinical oral gavage, this compound can be formulated in a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.5% Tween 80 in sterile water.2. Lipid-Based Formulation: To improve solubility and absorption, consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation. This can involve dissolving the compound in a mixture of oils (e.g., sesame oil, Labrafil®), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®, PEG 400). The optimal ratio of these components should be determined empirically through solubility and emulsification studies.3. Amorphous Solid Dispersion (ASD): For solid dosage forms, creating an ASD of this compound with a hydrophilic polymer (e.g., PVP, HPMC) can enhance its dissolution rate and bioavailability. This typically involves solvent evaporation or hot-melt extrusion techniques. |
| Insufficient Dose | Dose Escalation Study: The reported effective oral dose of this compound in xenograft models ranges from 5 mg/kg to 70 mg/kg daily.[1] If suboptimal efficacy is observed, a dose-escalation study is recommended. | Protocol for Dose Escalation: 1. Establish tumor-bearing animal models (e.g., MV4-11 or K562 xenografts in NOD-SCID mice).2. Once tumors are palpable (e.g., 100-200 mm³), randomize animals into cohorts.3. Administer this compound orally once daily at escalating doses (e.g., 10, 20, 40, 60 mg/kg).4. Monitor tumor volume and body weight daily or every other day.5. The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause significant weight loss (e.g., >15-20%) or other signs of toxicity.6. Efficacy is determined by the degree of tumor growth inhibition at each dose level. |
| Pharmacokinetic Issues | Pharmacokinetic (PK) Analysis: this compound is a substrate of CYP2C8 and CYP3A4 enzymes.[4] Co-administration of substances that induce these enzymes can decrease its plasma concentration. | Protocol for Basic PK Study: 1. Administer a single oral dose of this compound to a cohort of tumor-bearing or healthy animals.2. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.3. Process blood to plasma and store at -80°C.4. Quantify this compound concentration in plasma using a validated LC-MS/MS method.5. Calculate key PK parameters such as Cmax, Tmax, and AUC. This will help determine if the drug is being absorbed and reaching therapeutic concentrations. |
Problem 2: Acquired Resistance to this compound
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Target-Related Resistance | Investigate FLT3 Ligand (FL) Expression: Elevated levels of FL, the ligand for this compound's target FLT3, can mitigate the inhibitory effects of FLT3 inhibitors in vivo.[5] This can be particularly relevant after chemotherapy, which can induce FL expression. | Protocol for Assessing FL Levels: 1. Collect plasma or tumor tissue from animals that have developed resistance to this compound.2. Measure FL protein levels using a commercially available ELISA kit according to the manufacturer's instructions.3. Compare FL levels in resistant tumors/animals to those from treatment-naive or responsive animals. |
| Activation of Bypass Signaling Pathways | Combination Therapy: Tumors can develop resistance by activating alternative signaling pathways to bypass the inhibition of EGFR, FLT3, and Abl. Combining this compound with inhibitors of these bypass pathways can restore sensitivity. | Protocol for Combination Therapy Study: 1. Based on the tumor type and known resistance mechanisms, select a rational combination agent. For example, if MAPK pathway activation is a suspected resistance mechanism, a MEK inhibitor could be a suitable partner.2. In a tumor xenograft model, treat cohorts with this compound alone, the combination agent alone, and the combination of both.3. Monitor tumor growth and toxicity as described in the dose-escalation protocol.4. Assess for synergistic, additive, or antagonistic effects on tumor growth. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available multi-kinase inhibitor that targets the epidermal growth factor receptor (EGFR), FMS-related tyrosine kinase 3 (FLT3), and the Abelson murine leukemia viral oncogene homolog 1 (Abl).[6] By inhibiting these kinases, this compound disrupts the signaling pathways that promote the proliferation and survival of cancer cells in which these kinases are overexpressed or mutated.[6]
Q2: What are the recommended starting doses for in vivo preclinical studies?
Based on published preclinical data, a starting dose of 10-20 mg/kg administered orally once daily is a reasonable starting point for efficacy studies in mouse xenograft models.[1] Doses as low as 5 mg/kg have been shown to prevent tumor growth, while doses up to 70 mg/kg have been used to induce tumor regression.[1]
Q3: How should I prepare this compound for oral administration in mice?
For simple suspensions, this compound can be formulated in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose sodium (CMC-Na) and a surfactant like 0.5% Tween 80 to improve wettability. For potentially improved bioavailability, consider lipid-based formulations as detailed in the troubleshooting guide.
Q4: Are there known drug interactions I should be aware of in my experiments?
Yes, clinical studies have shown that this compound's metabolism is affected by inhibitors and inducers of CYP3A4 and CYP2C8 enzymes.[4] Co-administration with a strong CYP3A4 inhibitor (like itraconazole) can increase this compound exposure, while a strong CYP3A4 inducer (like rifampin) can decrease its exposure.[2] When designing in vivo studies, be mindful of any co-administered compounds that may modulate the activity of these enzymes.
Q5: What are potential biomarkers to monitor this compound's efficacy?
While no biomarkers have been validated specifically for this compound, general biomarkers for FLT3 inhibitors can be considered. These can be categorized as:
-
Prognostic/Predictive: Mutations in NPM1 and the FLT3-ITD allelic ratio can serve as predictive biomarkers for the efficacy of FLT3 inhibitors in acute myeloid leukemia (AML).[7]
-
Pharmacodynamic: Phosphorylation status of downstream targets of EGFR, FLT3, and Abl (such as STAT5 and Erk1/2) can be assessed in tumor tissue or peripheral blood mononuclear cells to confirm target engagement. A decrease in the phosphorylation of these proteins would indicate effective inhibition by this compound.
-
Candidate Biomarkers: Recent multi-omics studies have identified CD36, SASH1, and NIBAN2 as potential biomarkers associated with sensitivity to FLT3 inhibitors.[8]
Q6: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise through several mechanisms, including:
-
On-target resistance: Acquired mutations in the kinase domains of EGFR, FLT3, or Abl that prevent this compound from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the need for the this compound-targeted kinases.
-
Microenvironment-mediated resistance: Factors in the tumor microenvironment, such as the secretion of high levels of the FLT3 ligand, can reduce the efficacy of this compound.[5]
Data Presentation
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Animal Model | Dose (mg/kg, p.o., qd) | Outcome | Reference |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | NOD-SCID Mice | 5 | Prevented tumor growth | [1] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | NOD-SCID Mice | 10 or 20 | Rapid and complete tumor regression | [1] |
| K562 | Chronic Myeloid Leukemia (Bcr-Abl) | NOD-SCID Mice | 70 | Significantly inhibited proliferation and induced apoptosis | [1] |
Table 2: Summary of this compound Drug-Drug Interactions in Humans
| Co-administered Drug | Effect on this compound | Mechanism | Reference |
| Itraconazole | Increased AUC (~28%) and Cmax (~41%) | Strong CYP3A4 and P-gp inhibitor | [2] |
| Gemfibrozil | Increased AUC (~26%) and Cmax (~21%) | Strong CYP2C8 inhibitor | [2] |
| Rifampin | Reduced AUC (~30%) | Strong CYP3A4 and P-gp inducer | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits EGFR, FLT3, and Abl signaling pathways.
Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Role of Biomarkers in FLT3 AML | MDPI [mdpi.com]
- 8. Multi-omics integration reveals immune hallmarks and biomarkers associated with FLT3 inhibitor sensitivity in FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
Ruserontinib Toxicity in Non-Cancerous Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of ruserontinib in non-cancerous cell lines. Given that this compound is an emerging drug, publicly available data on its effects on non-cancerous cells is limited. Therefore, this guide incorporates data from its close analog, ruxolitinib, a well-characterized JAK1/2 inhibitor, to provide a relevant framework for experimental design and data interpretation. It is crucial to establish dose-response curves and toxicity profiles for this compound in your specific cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound, as a Janus kinase (JAK) inhibitor, is expected to have cytotoxic effects on non-cancerous cells that rely on the JAK-STAT signaling pathway for their proliferation, differentiation, and survival. The degree of toxicity will likely vary between cell types. For instance, studies on the similar JAK1/2 inhibitor, ruxolitinib, have shown that it can reduce the proliferation of oligodendrocyte precursor cells (OPCs) at concentrations above 10 μM, likely through apoptosis.[1] In contrast, neural stem/progenitor cells (NSPCs) appear to be less affected by ruxolitinib within a similar dosage range.[1][2] Primary human lymphocytes have also shown high viability when exposed to ruxolitinib, with significant toxicity only observed at high concentrations (50 μM).
Q2: What are the potential off-target effects of this compound in non-cancerous cells?
A2: While this compound is designed to be a selective JAK inhibitor, off-target effects are possible, especially at higher concentrations. As a kinase inhibitor, it could potentially interact with other kinases that have similar ATP-binding pockets. The off-target effects can lead to unexpected cellular responses and toxicity. It is recommended to perform kinome profiling to identify potential off-target interactions for your specific experimental system.
Q3: How does the JAK-STAT pathway inhibition by this compound lead to toxicity in non-cancerous cells?
A3: The JAK-STAT pathway is crucial for transmitting signals from various cytokines and growth factors that regulate fundamental cellular processes such as cell growth, division, and survival in many non-cancerous cell types.[3] By inhibiting JAK1 and JAK2, this compound can block these essential signals, leading to cell cycle arrest, induction of apoptosis (programmed cell death), or other forms of cell death.[4][5] For example, in hematopoietic progenitor cells, inhibition of JAK2 can lead to myelosuppression.
Q4: Are there any known effects of this compound or similar JAK inhibitors on endothelial cells?
A4: Yes, the JAK-STAT pathway is active in vascular endothelial cells and can be modulated by inhibitors like ruxolitinib. Studies have shown that ruxolitinib can reduce endothelial cell pro-adhesive activation, which may have implications for inflammation and thrombosis.[6][7] Specifically, ruxolitinib has been found to decrease the expression of pro-adhesive proteins like VCAM-1 and P-selectin on TNF-α-activated endothelial cells.[6] It can also inhibit endothelial cell-mediated proliferation of other cell types.
Troubleshooting Guide
Q1: I am observing higher-than-expected cytotoxicity in my non-cancerous cell line with this compound, even at low concentrations. What could be the cause?
A1:
-
High Cell Line Sensitivity: Your specific non-cancerous cell line may be particularly dependent on the JAK-STAT pathway for survival.
-
Incorrect Dosing: Double-check your stock solution concentration and dilution calculations. A simple error can lead to a much higher final concentration in your assay.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1% - 0.5%). Run a solvent-only control to verify.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and make them more susceptible to drug-induced toxicity.
Q2: My cytotoxicity assay results for this compound are inconsistent between experiments. What can I do to improve reproducibility?
A2:
-
Standardize Cell Seeding: Ensure you are seeding the same number of viable cells for each experiment. Use a consistent cell passage number, as cellular responses can change with prolonged culturing.
-
Control for Confluency: Cell density can affect drug sensitivity. Standardize the confluency at which you treat your cells.
-
Assay Timing: Perform the assay at a consistent time point after treatment.
-
Reagent Quality: Use fresh, high-quality reagents for your cytotoxicity assays. Ensure proper storage of this compound to maintain its stability.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate drug concentrations across all wells.
Q3: How do I differentiate between apoptosis and necrosis induced by this compound in my non-cancerous cells?
A3: You can use a combination of assays to distinguish between different modes of cell death. For example, a study on ruxolitinib in oligodendrocyte precursor cells used YO-PRO-1/PI dual-staining to differentiate apoptosis and necrosis.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can provide evidence of apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, which is a hallmark of necrosis.
Quantitative Data Summary
The following table summarizes available in vitro data for ruxolitinib , a close analog of this compound, on various cell types. This data can serve as a preliminary guide for designing experiments with this compound. IC50/EC50 values represent the concentration of the drug required to inhibit a biological process by 50%.
| Cell Type | Species | Assay | Endpoint | IC50/EC50 | Reference |
| Hematopoietic Progenitors (Healthy Donor) | Human | Colony Formation | Inhibition of Proliferation | >400 nM | [4] |
| Oligodendrocyte Precursor Cells (OPCs) | Rat | BrdU Assay | Inhibition of Proliferation | >10 µM | [1] |
| Neural Stem/Progenitor Cells (NSPCs) | Rat | Cell Viability | No significant impact | Up to 20 µM | [1] |
| Primary Lymphocytes | Human | Propidium Iodide Staining | Cell Viability | >50 µM | |
| HEL (Erythroleukemia) | Human | Cell Viability | Inhibition of Growth | 186 nM | [2][8] |
| Ba/F3 (Pro-B) expressing JAK2V617F | Murine | Cell Viability | Inhibition of Proliferation | ~130 nM | [4] |
Disclaimer: This table contains data for ruxolitinib, not this compound. The cytotoxic profile of this compound may differ. Researchers should establish the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the effect of this compound on the metabolic activity of non-cancerous cell lines, which is an indicator of cell viability.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
2. Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (lysis buffer provided in the kit), and vehicle control.
-
Incubate the plate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity for each treatment concentration according to the kit's instructions, using the spontaneous and maximum LDH release controls.
-
Visualizations
References
- 1. In vitro cytotoxicity assessment of ruxolitinib on oligodendrocyte precursor cell and neural stem/progenitor cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 3. hcp.jakafi.com [hcp.jakafi.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ash.confex.com [ash.confex.com]
- 7. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte-endothelial proadhesive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Adjusting Ruserontinib treatment time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Ruserontinib (SKLB1028) in experimental settings. The following sections offer a comprehensive overview of this compound's mechanism of action, key experimental data, detailed protocols, and answers to frequently asked questions to facilitate the design and execution of studies aimed at optimizing its therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (SKLB1028)?
A1: this compound is an orally active, multi-kinase inhibitor that targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] By binding to and inhibiting these kinases, this compound disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation in cancer cells where these kinases are overexpressed or mutated.[2][3]
Q2: What are the known cellular effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to significantly inhibit the growth of cancer cell lines harboring mutations that activate its target kinases. For instance, it demonstrates potent activity against cells expressing the FLT3-ITD mutation, which is common in Acute Myeloid Leukemia (AML), and cells with the Bcr-Abl fusion protein found in Chronic Myeloid Leukemia (CML).[1] Its effects include the induction of apoptosis and inhibition of proliferation in sensitive cell lines.[1]
Q3: What is the current clinical development status of this compound?
A3: this compound (SKLB1028) has progressed to clinical trials. There are ongoing and completed Phase 1 and Phase 2 studies evaluating its safety, tolerability, pharmacokinetic profile, and preliminary efficacy in patients with advanced solid tumors and newly diagnosed Acute Myeloid Leukemia (AML).[4] A Phase 3 clinical trial in relapsed/refractory AML patients is also underway in China.[5]
Q4: Are there any known drug-drug interactions with this compound?
A4: Yes, clinical studies in healthy subjects have investigated drug-drug interactions. This compound is a substrate of CYP3A4 and CYP2C8.[5] Co-administration with strong CYP3A4 inhibitors (like itraconazole) or CYP2C8 inhibitors (like gemfibrozil) can increase this compound's plasma concentration.[4][6] Conversely, co-administration with strong CYP3A4 inducers (like rifampin) can decrease its plasma concentration.[4][6] Careful consideration of concomitant medications is crucial in clinical and experimental settings.
Q5: How should this compound be prepared for in vitro and in vivo experiments?
A5: For in vitro studies, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in cell culture medium. For in vivo studies in animal models, it has been administered orally.[1] It is important to refer to the manufacturer's instructions for solubility information and to prepare fresh solutions or store aliquots at -80°C to prevent degradation from freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low efficacy in cell-based assays | - Cell line does not express the target kinases (EGFR, FLT3, Abl) or lacks activating mutations.- Incorrect dosage or treatment duration.- Drug degradation. | - Confirm target expression via Western Blot or sequencing.- Perform a dose-response curve to determine the optimal concentration and a time-course experiment.- Prepare fresh drug solutions for each experiment. |
| High variability in in vivo tumor models | - Inconsistent drug administration.- Variability in tumor implantation or animal health. | - Ensure accurate and consistent oral gavage technique.- Standardize tumor cell implantation procedures and monitor animal health closely. |
| Unexpected toxicity in animal models | - Off-target effects at higher doses.- Drug accumulation. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Consider pharmacokinetic studies to assess drug clearance. |
| Discrepancies between in vitro and in vivo results | - Poor oral bioavailability.- Rapid metabolism in the animal model. | - Although this compound is orally active, formulation can impact absorption.- Conduct pharmacokinetic analysis to correlate plasma drug levels with efficacy. |
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound (SKLB1028)
| Target/Cell Line | IC50/GI50 (nM) | Notes |
| Kinase Assays | ||
| FLT3 | 55 | Human FLT3 kinase assay.[1] |
| EGFR (Wild-Type) | 31 | [3] |
| EGFR (L858R mutant) | 4 | [3] |
| Abl (Wild-Type) | 81 | [3] |
| Abl (T315I mutant) | 71 | [3] |
| Cell-Based Assays | ||
| MV4-11 (FLT3-ITD) | 2 | Growth inhibition (IC50).[1] |
| RS4;11 (wt-FLT3) | 790 | Growth inhibition (IC50).[1] |
| Ba/F3 (FLT3-ITD) | 10 | Growth inhibition (GI50).[3] |
| Ba/F3 (parental) | 5000 | Growth inhibition (GI50).[3] |
| K562 (Bcr-Abl) | 190 | Growth inhibition (IC50).[1] |
In Vivo Antitumor Efficacy of this compound (SKLB1028)
| Animal Model | Treatment Dose | Outcome |
| MV4-11 Xenograft (NOD-SCID mice) | 5 mg/kg (oral, daily) | Prevented tumor growth.[1] |
| 10 or 20 mg/kg (oral, daily) | Caused rapid and complete tumor regression.[1] | |
| K562 Xenograft (NOD-SCID mice) | 70 mg/kg (oral, daily) | Significantly inhibited proliferation and induced apoptosis.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine IC50
-
Cell Plating: Seed cancer cells (e.g., MV4-11 for FLT3-ITD, A431 for EGFR, K562 for Bcr-Abl) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of FLT3, EGFR, Abl, and downstream effectors like STAT5, ERK, and AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels to assess the degree of target inhibition.
Visualizations
Caption: this compound inhibits EGFR, FLT3, and Bcr-Abl signaling pathways.
Caption: Workflow for optimizing this compound treatment time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Ruserontinib delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruserontinib (SKLB1028) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SKLB1028) is an orally active, multi-kinase inhibitor that targets Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] Its anti-tumor activity stems from its ability to bind to and inhibit these kinases, thereby interfering with their signaling pathways that are crucial for cancer cell proliferation.[2] In preclinical models, this compound has been shown to inhibit the phosphorylation of downstream targets like STAT5 and Erk1/2.[1]
Q2: What are the recommended in vivo doses for this compound in mouse models?
Published studies in MV4-11 and K562 xenograft NOD-SCID mouse models have reported effective oral doses ranging from 5 mg/kg to 70 mg/kg, administered once daily.[1] A dose of 5 mg/kg was found to prevent tumor growth, while doses of 10 or 20 mg/kg led to complete tumor regression.[1] A higher dose of 70 mg/kg has been used to demonstrate significant inhibition of proliferation and induction of apoptosis.[1]
Q3: How should this compound be prepared for oral administration in animal studies?
Q4: What are the known signaling pathways affected by this compound?
This compound primarily inhibits the EGFR, FLT3, and Abl signaling pathways.[2] By blocking these kinases, it prevents the phosphorylation and activation of downstream signaling molecules such as STAT5 and Erk1/2, which are involved in cell proliferation and survival.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Improper Drug Formulation/Delivery: - Incomplete dissolution or non-uniform suspension. - Incorrect dose calculation. - Issues with oral gavage technique. | - Verify Formulation: Ensure the vehicle is appropriate and that the compound is fully dissolved or uniformly suspended. See our recommended protocol below. - Confirm Dose: Double-check all calculations for dose and formulation concentration. - Refine Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. |
| Suboptimal Dosing Regimen: - Dose is too low. - Dosing frequency is insufficient. | - Dose Escalation Study: If possible, perform a dose-escalation study to determine the optimal dose for your specific model. Published effective doses range from 5-20 mg/kg for tumor regression.[1] - Review Literature: Consult relevant literature for appropriate dosing schedules for your specific cancer model. | |
| Adverse events or toxicity in animals (e.g., weight loss, lethargy) | High Drug Exposure: - Dose is too high. - Potential for off-target effects. | - Dose Reduction: Reduce the administered dose. A dose of 5 mg/kg has been shown to be effective in preventing tumor growth with likely lower toxicity.[1] - Monitor Animals Closely: Implement a comprehensive monitoring plan for animal health, including daily weight checks and clinical observations. |
| Vehicle Toxicity: - The vehicle used for formulation may have inherent toxicity. | - Vehicle-only Control Group: Always include a control group that receives only the vehicle to assess its effects on the animals. - Consider Alternative Vehicles: If vehicle toxicity is suspected, explore alternative, well-tolerated vehicles. | |
| Difficulty in preparing a stable formulation | Poor Solubility: - this compound may have low aqueous solubility. | - Use of Solubilizing Agents: Consider using co-solvents (e.g., DMSO, PEG400) or suspending agents (e.g., Tween 80, methylcellulose) to improve solubility and stability. A supplier suggests that a stock solution can be made in DMSO.[1] - Sonication: Use sonication to aid in the dissolution and suspension of the compound. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models [1]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| NOD-SCID Mice | MV4-11 | 5 mg/kg this compound | Orally, once daily | Prevented tumor growth |
| NOD-SCID Mice | MV4-11, K562 | 10 or 20 mg/kg this compound | Orally, once daily | Caused rapid and complete tumor regression |
| NOD-SCID Mice | MV4-11, K562 | 70 mg/kg this compound | Orally, once daily | Significantly inhibited proliferation and induced apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This is a general protocol and may require optimization for your specific experimental needs.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. A supplier notes that a 10 mM stock solution in DMSO can be prepared.[1]
-
In a separate tube, prepare the vehicle solution. A common vehicle for oral administration is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing.
-
Vortex the final formulation thoroughly before each administration to ensure a uniform suspension.
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Note: The stability of the formulation should be assessed if it is to be stored. It is often recommended to prepare fresh formulations daily.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound in vivo studies.
References
Validation & Comparative
Ruserontinib vs. Imatinib in CML Models: A Comparative Analysis
A detailed examination of the preclinical and clinical data surrounding the efficacy and mechanisms of action of Ruserontinib and the first-generation tyrosine kinase inhibitor Imatinib in the context of Chronic Myeloid Leukemia (CML).
Chronic Myeloid Leukemia (CML), a myeloproliferative neoplasm, is characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, with Imatinib being the first-in-class drug that has significantly improved patient outcomes.[1][2] However, the emergence of resistance to Imatinib has necessitated the development of novel therapeutic strategies.[3][4][5][6][7] This guide provides a comparative overview of this compound and Imatinib, focusing on their performance in CML models, supported by available experimental data.
Mechanism of Action
Imatinib functions as a competitive inhibitor of the ATP-binding site of the BCR-ABL tyrosine kinase.[1][2][8] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately inducing apoptosis in the leukemic cells.[1][9][10]
This compound , based on available information, is understood to also target the BCR-ABL kinase. However, detailed public data on its specific binding mode and comparative potency against wild-type and mutated BCR-ABL are not as extensively documented as for Imatinib. Preclinical studies are ongoing to fully elucidate its mechanism and potential advantages over existing TKIs.
Data Presentation: In Vitro and In Vivo Efficacy
Comparative data on the efficacy of this compound and Imatinib from preclinical CML models are crucial for understanding their relative therapeutic potential. The following tables summarize key quantitative data where available.
| Drug | Target | IC50 (nM) in Ba/F3 p210 | Reference |
| Imatinib | BCR-ABL | 250-1000 | [10] |
| This compound | BCR-ABL | Data Not Publicly Available | - |
| Table 1: In Vitro Potency of Imatinib and this compound against BCR-ABL expressing cells. |
| Study | CML Model | Treatment | Outcome | Reference |
| Druker et al. | Murine model of CML | Imatinib | Significant inhibition of tumor growth and prolonged survival | [10] |
| - | - | This compound | Data Not Publicly Available | - |
| Table 2: In Vivo Efficacy of Imatinib and this compound in CML models. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TKIs like Imatinib and would be applicable for the assessment of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against the target kinase.
-
Reagents: Recombinant BCR-ABL kinase, substrate peptide (e.g., Abltide), ATP, and the test compounds (Imatinib, this compound).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The level of substrate phosphorylation is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of CML cells.
-
Cell Lines: Ba/F3 cells engineered to express BCR-ABL (p210) are commonly used, as their proliferation is dependent on BCR-ABL activity.
-
Procedure:
-
Cells are seeded in microplates and treated with a range of inhibitor concentrations.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: The IC50 value for cell growth inhibition is determined.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are injected with CML cells (e.g., K562 or Ba/F3 p210) to establish tumors.
-
Procedure:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor size and body weight are monitored regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated to assess the impact on overall survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for evaluating a novel TKI.
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: Experimental workflow for the evaluation of a novel TKI in CML.
Conclusion
Imatinib remains a cornerstone in the treatment of CML, effectively targeting the BCR-ABL kinase. While detailed comparative data for this compound is not yet widely available in the public domain, its development signifies the ongoing effort to expand the therapeutic arsenal against CML, particularly in the context of resistance. Further publication of preclinical and clinical data will be essential to fully delineate the comparative efficacy and safety profile of this compound versus Imatinib and other established TKIs. Researchers and drug development professionals should remain attentive to emerging data from ongoing studies to accurately assess the potential of this new agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Ruserontinib (Gilteritinib) and Sorafenib for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ruserontinib (assumed to be gilteritinib) and sorafenib, two key tyrosine kinase inhibitors (TKIs) utilized in the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). This document outlines their mechanisms of action, presents comparative efficacy and safety data from clinical and preclinical studies, and provides detailed experimental protocols for key assays.
Executive Summary
FLT3-ITD mutations are present in approximately 25-30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][2] Both gilteritinib and sorafenib are therapeutic options that target the FLT3 kinase, however, they exhibit distinct pharmacological profiles. Gilteritinib is a second-generation, potent, and selective type I FLT3 inhibitor, active against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3][4][5][6] Sorafenib is a first-generation multi-kinase inhibitor and a type II FLT3 inhibitor, primarily active against the inactive conformation of the FLT3-ITD mutation.[3] Clinical data, particularly in the relapsed/refractory setting, suggests gilteritinib may offer improved outcomes over standard chemotherapy.[7][8] Retrospective comparative data in the post-transplant maintenance setting indicates comparable efficacy between the two agents, though with differing safety profiles.[9][10][11]
Mechanism of Action
The differential binding of gilteritinib and sorafenib to the FLT3 receptor is a key differentiator in their mechanisms of action.
-
Gilteritinib (Type I Inhibitor): Binds to the ATP-binding pocket of the FLT3 kinase in both its active and inactive conformations. This dual-binding capability allows it to inhibit signaling from both FLT3-ITD and FLT3-TKD mutations.[3]
-
Sorafenib (Type II Inhibitor): Stabilizes the inactive conformation of the kinase by binding to an allosteric site adjacent to the ATP-binding pocket. This mechanism is effective against FLT3-ITD mutations but less so against TKD mutations which favor the active conformation.[3]
Caption: Comparative mechanism of action of Gilteritinib and Sorafenib.
Comparative Efficacy
Relapsed/Refractory AML
In the pivotal Phase III ADMIRAL clinical trial, gilteritinib demonstrated a significant improvement in overall survival (OS) compared to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[7][8]
| ADMIRAL Trial: Gilteritinib vs. Salvage Chemotherapy | Gilteritinib | Salvage Chemotherapy |
| Median Overall Survival | 9.3 months | 5.6 months |
| Complete Remission with Full or Partial Hematologic Recovery | 34% | 15.3% |
| Composite Complete Remission (CRc) | 54% | 22% |
Data from Perl et al., NEJM, 2019.[7][8]
Post-Allogeneic Hematopoietic Cell Transplantation (allo-HCT) Maintenance
A retrospective analysis by Yeh et al. (2022) compared the efficacy of gilteritinib and sorafenib as post-HCT maintenance therapy in FLT3-ITD AML patients. The study found comparable efficacy between the two drugs in this setting.[9][10][11]
| Post-HCT Maintenance: Gilteritinib vs. Sorafenib | Gilteritinib (n=27) | Sorafenib (n=29) | p-value |
| 1-Year Progression-Free Survival (PFS) | 66% | 76% | 0.4 |
| 1-Year Relapse Incidence | 19% | 24% | 0.6 |
| 1-Year Overall Survival (OS) | 78% | 83% | 0.4 |
Data from Yeh et al., Blood, 2022.[10]
Comparative Safety and Tolerability
Both gilteritinib and sorafenib are associated with a range of adverse events (AEs). The safety profiles differ, reflecting their distinct kinase inhibition profiles.
| Common Grade ≥3 Adverse Events | Gilteritinib | Sorafenib |
| Febrile Neutropenia | 39% | Reported, but less frequent |
| Anemia | 24% | Common |
| Thrombocytopenia | 13% | 52% (in post-HCT setting) |
| Diarrhea | Common | Common |
| Elevated Liver Enzymes (AST/ALT) | Common | Common |
| Hand-Foot Skin Reaction | Less Common | More Common |
| Hypertension | Less Common | More Common |
Data compiled from multiple sources, including the ADMIRAL trial and the retrospective study by Yeh et al.[7][9][11][12]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the independent evaluation of these compounds.
FLT3 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human FLT3-ITD enzyme in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a substrate solution (e.g., 1 mg/mL poly(Glu, Tyr) 4:1) and an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FLT3.
-
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor (gilteritinib or sorafenib) in DMSO.
-
Perform serial dilutions in kinase buffer to achieve the desired concentration range for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the FLT3-ITD enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
After a defined incubation time (e.g., 60 minutes) at room temperature, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of leukemia cells as a measure of cell viability following treatment with the inhibitors.
Protocol:
-
Cell Seeding:
-
Culture FLT3-ITD positive leukemia cell lines (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of media.
-
-
Compound Treatment:
-
Add serial dilutions of gilteritinib or sorafenib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis after drug treatment.
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Protocol:
-
Cell Treatment:
-
Treat FLT3-ITD positive leukemia cells with the desired concentrations of gilteritinib, sorafenib, or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls for setting compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
Both gilteritinib and sorafenib are valuable therapeutic agents in the management of FLT3-ITD positive AML. Gilteritinib, a second-generation TKI, demonstrates superior efficacy in the relapsed/refractory setting compared to chemotherapy. In the post-transplant maintenance setting, retrospective data suggests comparable efficacy to sorafenib. The choice between these agents may depend on the clinical context, patient-specific factors, and the treating physician's discretion, taking into account their distinct mechanisms of action and safety profiles. Further head-to-head prospective clinical trials would be beneficial to definitively establish the optimal use of these inhibitors in various stages of FLT3-ITD AML treatment.
References
- 1. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
- 3. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jadpro.com [jadpro.com]
- 6. researchgate.net [researchgate.net]
- 7. Gilteritinib Improves Survival in AML with FLT3 Mutations - NCI [cancer.gov]
- 8. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Gilteritinib versus Sorafenib as Post-Transplant Maintenance in Patients With FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. oncnursingnews.com [oncnursingnews.com]
Validating the Efficacy of EGFR Phosphorylation Inhibition: A Comparative Analysis of Ruserontinib and Alternative Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the reported effects of various tyrosine kinase inhibitors (TKIs) on Epidermal Growth factor Receptor (EGFR) phosphorylation, with a focus on providing researchers, scientists, and drug development professionals with the necessary experimental frameworks for the validation of novel compounds like Ruserontinib. While preclinical data on this compound's direct impact on EGFR phosphorylation is not extensively available in the public domain, this document outlines the established methodologies and comparative data for prominent EGFR inhibitors to guide future research and validation studies.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations leading to constitutive activation, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy.[2] These inhibitors are broadly classified into three generations based on their specificity and mechanism of action.
Comparative Efficacy of EGFR Inhibitors
The inhibitory potency of TKIs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the reported IC50 values for several established EGFR inhibitors against wild-type EGFR and common mutations.
| Inhibitor | Generation | Target EGFR Status | IC50 (nM) |
| Gefitinib | First | Wild-Type | 26 - 57[3] |
| Exon 19 Deletion | ~5 | ||
| L858R | ~25 | ||
| T790M | >10,000 | ||
| Erlotinib | First | Wild-Type | 2 |
| Exon 19 Deletion (PC-9 cells) | 7[4] | ||
| L858R (H3255 cells) | 12[4] | ||
| L858R + T790M | >10,000[5] | ||
| Afatinib | Second | Wild-Type | 0.5 |
| Exon 19 Deletion (PC-9 cells) | 0.8[4] | ||
| L858R (H3255 cells) | 0.3[4] | ||
| L858R + T790M (H1975 cells) | 57[4] | ||
| Osimertinib | Third | Wild-Type | ~200-500 |
| Exon 19 Deletion | ~1 | ||
| L858R | ~1 | ||
| Exon 19 Del + T790M | 13[4] | ||
| L858R + T790M (H1975 cells) | 5[4] |
Experimental Protocols for Validation
To validate the effect of a novel inhibitor like this compound on EGFR phosphorylation, a series of in vitro experiments are required. The following protocols provide a detailed methodology for assessing the inhibitory activity of a test compound.
Cell Culture and Treatment
-
Cell Line Selection : Utilize human cancer cell lines with varying EGFR status, such as A431 (EGFR overexpression), HCC827 (EGFR exon 19 deletion), and H1975 (EGFR L858R and T790M mutations).
-
Cell Culture : Culture the selected cell lines in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation : Prior to treatment, starve the cells in serum-free media for 12-24 hours to reduce basal levels of EGFR phosphorylation.
-
Ligand Stimulation and Inhibitor Treatment : Pre-treat the serum-starved cells with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours. Subsequently, stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10-15 minutes to induce EGFR phosphorylation.
Western Blotting for Phospho-EGFR
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068 or Tyr1173) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to total EGFR or a loading control like β-actin or GAPDH.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Assay Principle : HTRF is a highly sensitive, plate-based assay for detecting protein phosphorylation. It utilizes two labeled antibodies: one targeting the phosphorylated residue (e.g., Tyr1068) labeled with a donor fluorophore, and another targeting the total protein labeled with an acceptor fluorophore.[6]
-
Procedure :
-
Culture and treat cells in a 96-well or 384-well plate as described above.
-
Lyse the cells directly in the well using the lysis buffer provided in the HTRF kit.
-
Add the HTRF antibody cocktail to the cell lysates and incubate for the recommended time.
-
Read the fluorescence at two different wavelengths (donor and acceptor emission) using an HTRF-compatible plate reader.
-
-
Data Analysis : Calculate the ratio of the acceptor to donor fluorescence signals, which is proportional to the amount of phosphorylated EGFR.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the EGFR signaling pathway and a typical experimental workflow for validating an EGFR inhibitor.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Workflow for validating the inhibition of EGFR phosphorylation by a test compound.
Conclusion
The validation of a novel EGFR inhibitor such as this compound requires rigorous preclinical evaluation. By employing standardized methodologies like Western blotting and HTRF assays, researchers can accurately quantify the inhibitory effect on EGFR phosphorylation and determine key parameters such as IC50 values. Comparing these results with the established data for first, second, and third-generation EGFR inhibitors will provide a clear understanding of the compound's potency and potential clinical utility. The provided protocols and comparative data serve as a valuable resource for guiding the research and development of the next generation of targeted cancer therapies.
References
- 1. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid decrease in eGFR with concomitant use of tyrosine kinase inhibitors and renin-aldosterone-angiotensin system inhibitors in patients with chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Human Phospho-EGFR (Tyr1068) Detection Kit, 500 Assay Points | Revvity [revvity.com]
Ruserontinib: A Comparative Analysis of its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of Ruserontinib (SKLB1028) in comparison to other established anti-cancer agents. While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical and clinical data to offer an objective comparison based on available evidence. This compound is a multi-kinase inhibitor with a distinct target profile, and this guide will juxtapose its activity with that of prominent FGFR inhibitors to highlight its unique therapeutic potential.
Executive Summary
This compound is an orally active multi-kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1] Its anti-tumor activity has been demonstrated in preclinical models of leukemia and it is currently under investigation in clinical trials for advanced solid tumors and acute myeloid leukemia (AML).[2][3] This guide compares the preclinical efficacy and mechanism of action of this compound with three selective FGFR inhibitors: Pemigatinib, Erdafitinib, and Infigratinib. This comparison aims to provide researchers with a framework for evaluating the potential applications of this compound in oncology research and development.
Comparative Analysis of Preclinical Anti-Tumor Activity
The following tables summarize the in vitro and in vivo preclinical data for this compound and the selected FGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinases | IC50 (nM) | Cell Line | Reference |
| This compound (SKLB1028) | FLT3 | 55 | - | [3] |
| EGFR, Abl | Not specified | - | [1] | |
| Pemigatinib | FGFR1 | 0.4 | - | [4][5] |
| FGFR2 | 0.5 | - | [4][5] | |
| FGFR3 | 1.0 | - | [5] | |
| FGFR4 | 30 | - | [4][5] | |
| Erdafitinib | FGFR1 | 1.2 | - | [6] |
| FGFR2 | 2.5 | - | [6] | |
| FGFR3 | 4.6 | - | [6] | |
| FGFR4 | 2.9 | - | [6] | |
| Infigratinib | FGFR1 | 1.1 | - | [7] |
| FGFR2 | 0.9 | - | [7] | |
| FGFR3 | 1.0 | - | [7] |
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference |
| This compound (SKLB1028) | MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 2 | [3] |
| Pemigatinib | Multiple | Various | FGFR1-3 alterations | <2 | [8] |
| Erdafitinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | - | [9] |
| Infigratinib | 35 cancer cell lines | Various | FGFR alterations | <500 | [7] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| This compound (SKLB1028) | Not specified | Not specified | Not specified | Not specified | [3] |
| Pemigatinib | Various | Cholangiocarcinoma, Gastric Cancer, Leukemia, Bladder Carcinoma | Not specified | Significant | [8] |
| Erdafitinib | A549 | Lung Adenocarcinoma | 10 mg/kg/day (intraperitoneal) | Significant | [10] |
| RT4 | Urothelial Carcinoma | 40 mg/kg (oral, 3x/week) | 60.0% reduction in tumor volume | [11][12] | |
| Infigratinib | RT112 | Bladder Cancer | Oral, once a day for 14 days | Dose-dependent | [13] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation and survival. In contrast, the comparator drugs are highly selective for the FGFR signaling cascade.
This compound Signaling Pathway
This compound's multi-targeted approach allows it to block signaling through EGFR, FLT3, and Abl kinases. These pathways are implicated in a variety of malignancies.
Caption: this compound inhibits EGFR, FLT3, and Abl signaling pathways.
FGFR Signaling Pathway
Pemigatinib, Erdafitinib, and Infigratinib are all potent inhibitors of the FGFR signaling pathway, which, when aberrantly activated, can drive tumor growth and progression.
Caption: Selective FGFR inhibitors block downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anti-tumor activity of these inhibitors are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing cell viability in response to inhibitor treatment.[14][15][16][17]
Caption: Workflow for a standard cell viability assay.
Protocol:
-
Cell Seeding: Seed tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, Pemigatinib) or vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[14]
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[14]
-
Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.[18][19][20][21]
Caption: Workflow for an Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells with the desired concentration of the inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Western Blot Analysis for Signaling Pathway Modulation
This protocol details the procedure for assessing the phosphorylation status of key proteins in signaling pathways.[22][23][24][25][26]
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[22]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-FGFR, total FGFR, p-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody.
-
Signal Detection: Detect the protein bands using an appropriate substrate for chemiluminescence or by imaging at the correct wavelength for fluorescence.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of inhibitors in a mouse xenograft model.[9][10]
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[9]
-
Randomization: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, different doses of the inhibitor).
-
Drug Administration: Administer the inhibitor or vehicle control to the mice according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement.
-
Analysis: Perform pharmacodynamic analysis (e.g., Western blot of tumor lysates) and histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on the tumor tissues.[10]
Conclusion and Future Directions
This compound presents a unique profile as a multi-kinase inhibitor with potent activity against EGFR, FLT3, and Abl. While direct comparisons with selective FGFR inhibitors are lacking, the available preclinical data suggests that this compound has significant anti-tumor potential, particularly in hematological malignancies driven by FLT3 mutations. Its efficacy in solid tumors is currently being explored in clinical trials.[2]
In contrast, Pemigatinib, Erdafitinib, and Infigratinib have demonstrated clear efficacy in solid tumors with specific FGFR alterations, leading to regulatory approvals in indications such as cholangiocarcinoma and urothelial carcinoma.[27][28]
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the in vitro and in vivo efficacy of this compound with FGFR inhibitors in cell lines and xenograft models harboring both FGFR and EGFR/FLT3/Abl alterations.
-
Biomarker discovery: Identifying patient populations with solid tumors that may be sensitive to this compound's multi-targeted approach.
-
Combination therapies: Investigating the potential synergistic effects of combining this compound with other targeted therapies or chemotherapy.
This comparative guide provides a foundational overview for researchers to understand the current landscape of these anti-cancer agents. As more data from ongoing clinical trials of this compound become available, a more direct comparison of its clinical utility against selective FGFR inhibitors and other targeted therapies will be possible.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Portico [access.portico.org]
- 8. Activity of Pemigatinib in Pilocytic Astrocytoma and FGFR1N546K Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. qedtx.com [qedtx.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of Ruserontinib and Nilotinib for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental data of two prominent tyrosine kinase inhibitors.
This guide provides a detailed comparative analysis of Ruserontinib (SKLB1028) and Nilotinib, two significant tyrosine kinase inhibitors (TKIs) in the landscape of cancer therapy. While both drugs target key signaling pathways implicated in oncogenesis, they exhibit distinct profiles in terms of their target kinases, potency, and preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Mechanism of Action and Target Profile
This compound is an orally active multi-kinase inhibitor primarily targeting Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl)[1][2]. Its action involves binding to the ATP-binding pocket of these kinases, thereby blocking downstream signaling pathways that control cell division, growth, and survival[3].
Nilotinib , a second-generation TKI, is a highly potent and selective inhibitor of the Breakpoint Cluster Region-Abl (BCR-ABL) fusion protein, the hallmark of Chronic Myeloid Leukemia (CML)[4][5]. It also demonstrates inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR)[6]. Nilotinib binds to the inactive conformation of the Abl kinase domain, preventing its activation[7].
The following diagram illustrates the primary signaling pathways targeted by this compound and Nilotinib.
Caption: Primary signaling pathways targeted by this compound and Nilotinib.
Comparative In-Vitro Efficacy
The following tables summarize the available in-vitro data for this compound and Nilotinib, focusing on their half-maximal inhibitory concentrations (IC50) against various kinases and cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Nilotinib IC50 (nM) |
| FLT3 (human) | 55[1] | - |
| Abl | - | <30[5] |
| c-Src | - | 4600 ± 520[6] |
| Lyn | - | 2700 ± 460[6] |
| Hck | - | 7500 ± 830[6] |
| Lck | - | 5200 ± 610[6] |
| Fyn | - | >10000[6] |
| Fgr | - | >10000[6] |
| Tie-2 | - | 3300 ± 850[6] |
| HER-2 | - | 5800 ± 3600[6] |
| VEGFR-2 | - | 5300 ± 800[6] |
| c-Raf | - | 1200 ± 670[6] |
| B-RafV600E | - | 5100 ± 860[6] |
| p38 | - | 1700 ± 440[6] |
| EphB4 | - | 240[6] |
Table 2: Cell Line Proliferation Inhibition
| Cell Line | Expressed Kinase | This compound IC50 (µM) | Nilotinib IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.002[1] | - |
| RS4-11 | wt-FLT3 | 0.790[1] | - |
| Ba/F3 | - | 0.01[1] | - |
| K562 | Bcr-Abl | 0.190[1] | 0.008788[8] |
| EOL-1 | - | - | 0.001-0.1 (effective range)[9] |
| EM-2 | - | - | 0.0041[5] |
Comparative In-Vivo Efficacy
Both this compound and Nilotinib have demonstrated significant anti-tumor activity in preclinical xenograft models.
This compound: In a study using MV4-11 and K562 xenograft models in NOD-SCID mice, oral administration of this compound (5-70 mg/kg, once daily for 18 days) demonstrated potent anti-tumor effects. A dose of 5 mg/kg prevented tumor growth, while doses of 10 or 20 mg/kg led to rapid and complete tumor regression. At 70 mg/kg, this compound significantly inhibited proliferation and induced apoptosis in both cell lines[1].
Nilotinib: In vivo experiments using CML xenografts in mice have shown that Nilotinib treatment improves survival in mice infused with either wild-type Bcr-Abl or the imatinib-resistant E255V Bcr-Abl mutant[10]. In a separate study with an orthotopic Kcl-22 xenograft model, Nilotinib (20 mg/kg, twice daily) for 20 days significantly reduced tumor burden[11]. Another study on a subcutaneous Kcl-22 xenograft model showed that Nilotinib (10 mg/kg, once daily for 5 days) reduced tumor volume[11].
The following diagram illustrates a general experimental workflow for in-vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Showdown: Ruserontinib vs. Midostaurin in Preclinical Models
In the landscape of targeted cancer therapies, particularly for hematological malignancies, the multi-kinase inhibitors Ruserontinib and Midostaurin have emerged as significant players. While both drugs exhibit potent anti-tumor activity by targeting key signaling pathways, a direct head-to-head in vivo comparison in a single study remains to be published. However, by examining the available preclinical data for each compound, we can construct a comparative overview of their efficacy, mechanisms of action, and the experimental designs used to evaluate them. This guide synthesizes published in vivo data to offer researchers, scientists, and drug development professionals a comprehensive comparison of this compound and Midostaurin.
Mechanism of Action: A Tale of Two Multi-Kinase Inhibitors
Both this compound and Midostaurin function by inhibiting multiple receptor tyrosine kinases involved in cancer cell proliferation and survival.
This compound is an orally active multi-kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl)[1]. Its therapeutic potential is being explored in various cancers, including those with mutations in these kinases[2].
Midostaurin , the first FLT3 inhibitor approved by the FDA for newly diagnosed FLT3-mutated acute myeloid leukemia (AML), also targets a broad spectrum of kinases[3][4][5]. Its targets include FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations), KIT (wild type and D816V mutant), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[6][7][8][9]. This broad activity allows it to interfere with multiple oncogenic signaling pathways[3].
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and Midostaurin.
In Vivo Efficacy: A Comparative Summary
The following tables summarize the available in vivo data for this compound and Midostaurin from various preclinical studies.
Table 1: this compound In Vivo Efficacy
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Mouse Xenograft | MV4-11 (FLT3-ITD) | 5 mg/kg | Prevented tumor growth | [1] |
| Mouse Xenograft | MV4-11 (FLT3-ITD) | 10 or 20 mg/kg | Caused rapid and complete tumor regression | [1] |
| Mouse Xenograft | K562 (Bcr-Abl) | 70 mg/kg | Significantly inhibited proliferation and induced apoptosis | [1] |
Table 2: Midostaurin In Vivo Efficacy
| Animal Model | Cell Line/Condition | Treatment | Key Findings | Reference |
| Mouse Xenograft | SKNO-1-luc+ (wt FLT3) | 80 mg/kg | Significantly reduced leukemia burden and increased median survival | [3] |
| Mouse Xenograft | OCI-AML3-luc+ (wt FLT3) | 100 mg/kg | Significantly reduced leukemia burden and increased median survival | [3] |
| Mouse Model | Ba/F3.FLT3.CBL.Y371H-luc+ | 100 mg/kg once daily x 21 days | Significantly lowered leukemia burden and increased median survival (26 days vs. 15 days for vehicle) | [10] |
| Clinical Trial (RATIFY) | Newly diagnosed FLT3-mutated AML patients | 50 mg twice daily (Days 8-21) with chemotherapy | Significantly prolonged overall and event-free survival compared to placebo | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols as described in the cited literature.
This compound In Vivo Xenograft Study
-
Animal Model: Not specified in the available abstract.
-
Cell Lines: MV4-11 (human B-myelomonocytic leukemia) and K562 (human immortalized myelogenous leukemia).
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) is not detailed in the abstract. Dosing was performed at 5, 10, 20, and 70 mg/kg[1].
-
Efficacy Evaluation: Tumor growth was monitored. Proliferation and apoptosis were assessed in the K562 model[1].
Midostaurin In Vivo Xenograft Studies
-
Animal Model: Female Ncr nude mice[10].
-
Cell Lines: SKNO-1-luc+ and OCI-AML3-luc+ (human AML cell lines expressing wild-type FLT3)[3], and Ba/F3.FLT3.CBL.Y371H-luc+ (murine pro-B cells)[10].
-
Drug Preparation and Administration: For the study with Ba/F3 cells, Midostaurin was dissolved in a pre-concentrate and then further diluted in purified water at a 24:76 ratio on the day of treatment. Administration was via oral gavage once daily for 21 days at a dose of 100 mg/kg[10]. In the studies with SKNO-1 and OCI-AML3 cells, the vehicle and drug were administered by oral gavage[3].
-
Efficacy Evaluation: Leukemia burden was measured by total flux bioluminescence. Survival was monitored, and statistical analysis was performed using the Mann-Whitney test for leukemia burden and the Gehan-Breslow-Wilcoxon test for survival curve comparisons[3][10].
Discussion and Future Directions
The available in vivo data demonstrates that both this compound and Midostaurin are effective in preclinical models of hematological malignancies. This compound shows promise with its ability to induce complete tumor regression at higher doses in a FLT3-ITD model[1]. Midostaurin has a more extensive preclinical and clinical data set, including demonstrated efficacy in wild-type FLT3 AML models and a proven survival benefit in FLT3-mutated AML patients when combined with chemotherapy[3][12].
A key difference lies in the breadth of their characterized targets. While this compound's inhibitory profile is focused on EGFR, FLT3, and Abl, Midostaurin's activity extends to KIT, PDGFR, and VEGFR2, which may contribute to its efficacy in a broader range of hematological disorders[1][6][7][8].
To provide a definitive comparison, future studies should include a direct head-to-head evaluation of this compound and Midostaurin in the same in vivo models. Such studies would be invaluable for elucidating the relative potency and efficacy of these two agents and for guiding their clinical development and application. Furthermore, exploring the efficacy of these inhibitors in combination with other standard-of-care or novel agents could reveal synergistic effects and provide new therapeutic strategies for patients with hematological malignancies. There are ongoing studies comparing Midostaurin to next-generation FLT3 inhibitors like Gilteritinib and Crenolanib, which will provide further context for the evolving landscape of targeted therapies in AML[13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Ruserontinib: A Comparative Analysis of Combination Therapy and Monotherapy in Hematological Malignancies
For Immediate Release
A detailed comparison of ruserontinib (a presumed reference to the well-studied JAK inhibitor, ruxolitinib) as a monotherapy versus in combination with other therapeutic agents reveals enhanced efficacy in certain patient populations, particularly in myelofibrosis. This guide provides an objective overview of the performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, has become a cornerstone in the treatment of myelofibrosis (MF) and other myeloproliferative neoplasms.[1][2] While ruxolitinib monotherapy has demonstrated significant clinical benefits in reducing splenomegaly and alleviating constitutional symptoms, emerging evidence from recent clinical trials suggests that combination therapies may offer superior outcomes.[1][3] This guide synthesizes data from key clinical trials to compare the efficacy and safety of ruxolitinib-based combination regimens against ruxolitinib monotherapy.
Mechanism of Action: Targeting the JAK-STAT Pathway
Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[4] This pathway is crucial for the signaling of various cytokines and growth factors that are implicated in hematopoiesis and immune function.[5] In myeloproliferative neoplasms, dysregulation of the JAK-STAT pathway leads to abnormal cell proliferation and the production of inflammatory cytokines.[4] By blocking this pathway, ruxolitinib effectively reduces the downstream signaling that drives the disease phenotype.[1]
The rationale for combination therapy stems from the goal of targeting complementary or alternative pathways to overcome resistance and enhance the therapeutic effect of JAK inhibition.
Efficacy in Myelofibrosis: Combination Therapy Outperforms Monotherapy
Recent Phase 3 clinical trials, MANIFEST-2 and TRANSFORM-1, have provided compelling evidence for the superiority of ruxolitinib-based combination therapies in treatment-naïve myelofibrosis patients.
MANIFEST-2: Ruxolitinib and Pelabresib
The MANIFEST-2 trial evaluated the combination of ruxolitinib with pelabresib, a BET inhibitor. The combination therapy demonstrated a significantly higher proportion of patients achieving at least a 35% reduction in spleen volume (SVR35) at week 24 compared to ruxolitinib monotherapy.[3][6][7]
| Efficacy Endpoint (Week 24) | Ruxolitinib + Pelabresib | Ruxolitinib + Placebo | p-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | <0.001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 0.216 |
| Patients with both SVR35 and TSS50 | 40.2% | 18.5% | - |
| Hemoglobin Response | 10.7% | 6.0% | - |
| Data from the MANIFEST-2 Phase 3 Trial.[8] |
TRANSFORM-1: Ruxolitinib and Navitoclax
The TRANSFORM-1 trial investigated ruxolitinib in combination with the BCL-2 inhibitor navitoclax. This combination also led to a significantly greater SVR35 response at week 24 compared to ruxolitinib alone.[3][9][10]
| Efficacy Endpoint (Week 24) | Ruxolitinib + Navitoclax | Ruxolitinib + Placebo | p-value |
| Spleen Volume Reduction ≥35% (SVR35) | 63.2% | 31.5% | <0.0001 |
| Mean Change in Total Symptom Score (TSS) | -9.7 | -11.1 | 0.2852 |
| SVR35 at any time | 77% | 42% | - |
| Data from the TRANSFORM-1 Phase 3 Trial.[9][11] |
Efficacy in Chronic Myeloid Leukemia (CML)
In chronic myeloid leukemia, preclinical evidence suggests that targeting the JAK-STAT pathway with ruxolitinib could help eradicate leukemic stem cells that are resistant to BCR-ABL tyrosine kinase inhibitors (TKIs).[12] A Phase 1 clinical trial evaluated the combination of ruxolitinib with the TKI nilotinib in CML patients with molecular evidence of disease.
| Efficacy Endpoint (after 6 months) | Ruxolitinib + Nilotinib |
| Patients with Undetectable BCR-ABL Transcripts | 40% |
| Data from a Phase 1 Trial in CML.[12][13][14] |
Safety and Tolerability
In the MANIFEST-2 trial, the combination of ruxolitinib and pelabresib showed a comparable safety profile to ruxolitinib monotherapy, with some differences in specific adverse events.[8]
| Selected Grade ≥3 Adverse Events | Ruxolitinib + Pelabresib | Ruxolitinib + Placebo |
| Anemia | 23.1% | 36.4% |
| Thrombocytopenia | 9.0% | 5.6% |
| Data from the MANIFEST-2 Phase 3 Trial.[8] |
In the TRANSFORM-1 trial, the combination of ruxolitinib and navitoclax was associated with higher rates of grade ≥3 adverse events, most notably thrombocytopenia and anemia, which were generally manageable with dose modifications.[3][9]
| Selected Grade ≥3 Adverse Events | Ruxolitinib + Navitoclax | Ruxolitinib + Placebo |
| Thrombocytopenia | >30% | - |
| Anemia | >30% | - |
| Neutropenia | >30% | - |
| Data from the TRANSFORM-1 Phase 3 Trial.[9] |
Experimental Protocols
Assessment of Drug Synergy in Preclinical Models
A common method to assess the synergistic effect of drug combinations in preclinical settings is the cell viability assay, followed by calculation of a Combination Index (CI).
Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Preparation: Ruxolitinib and the combination agent are prepared in a dose-response matrix.
-
Treatment: Cells are treated with single agents or the combination of drugs at various concentrations. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergy between the two drugs is determined by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15][16]
Conclusion
The data from recent clinical trials strongly support the use of ruxolitinib-based combination therapies as a first-line treatment for myelofibrosis, demonstrating improved efficacy in spleen volume reduction compared to ruxolitinib monotherapy. While these combinations may present different safety profiles that require careful management, the overall benefit-risk assessment appears favorable. In other hematological malignancies like CML, early data for combination strategies are also promising. Further research, including long-term follow-up from ongoing trials, will continue to refine the role of ruxolitinib combination therapies in the evolving treatment landscape.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 3. First-Line Ruxolitinib Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. hcp.jakafi.com [hcp.jakafi.com]
- 6. clinicaloptions.com [clinicaloptions.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Paper: Transform-1: A Randomized, Double-Blind, Placebo-Controlled, Multicenter, International Phase 3 Study of Navitoclax in Combination with Ruxolitinib Versus Ruxolitinib Plus Placebo in Patients with Untreated Myelofibrosis [ash.confex.com]
- 10. TRANSFORM-1 Shows Durable Spleen Volume Reductions With Ruxolitinib Plus Navitoclax | Cancer Nursing Today [cancernursingtoday.com]
- 11. TRANSFORM-1: Key safety and efficacy results [mpn-hub.com]
- 12. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug synergy testing in cell lines [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
